In-Depth Technical Guide: Chemical Structure, Properties, and Analytical Workflows for Dibutyl Phosphono Phosphate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Author Perspective: Senior Application Scientist Executive Summary As a Senior Application Scientist specializing in organophosphate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Author Perspective: Senior Application Scientist
Executive Summary
As a Senior Application Scientist specializing in organophosphate characterization, I frequently encounter challenges in the isolation and quantification of highly polar, reactive intermediates. Dibutyl phosphono phosphate —more formally known as dibutyl dihydrogen diphosphate or diphosphoric acid, dibutyl ester[1]—is a critical organophosphate compound used as a bulk drug intermediate, specialty flux, and extraction solvent.
This technical whitepaper provides an authoritative breakdown of its molecular architecture, the causality behind its chemical instability (hydrolysis), and a self-validating, step-by-step analytical workflow designed to overcome the severe matrix effects and poor retention typically associated with pyrophosphate esters.
Dibutyl phosphono phosphate (
C8H20O7P2
) consists of a central pyrophosphate core (
P−O−P
anhydride linkage) esterified by two butyl chains.
Structurally, isomerism exists depending on the placement of the butyl groups:
Symmetric Isomer (P,P'-dibutyl pyrophosphate): CCCCOP(=O)(O)OP(=O)(O)OCCCC. This is the most thermodynamically stable and commercially relevant form, documented in primary databases like PubChem and the EPA CompTox Dashboard[1][2].
The molecule possesses two highly acidic hydroxyl groups attached to the phosphorus atoms. These protons readily dissociate in aqueous media (estimated
pKa1≈1.5
,
pKa2≈6.0
), rendering the molecule permanently charged under physiological conditions.
Quantitative Data Summary
Table 1: Core Physicochemical Properties
| Property | Value / Identifier |
| :--- | :--- |
| Chemical Name | Dibutyl phosphono phosphate (Dibutyl dihydrogen diphosphate) |
| CAS Registry Number | 28901-77-1[1] |
| Molecular Formula |
C8H20O7P2
[2] |
| Molecular Weight | 290.188 g/mol [1] |
| Monoisotopic Exact Mass | 290.0684 Da[2] |
| Canonical SMILES | CCCCOP(=O)(O)OP(=O)(O)OCCCC[2][3] |
| Predicted XlogP | 0.4[2] |
Mechanistic Insights: Reactivity and Stability
The fundamental challenge in handling dibutyl phosphono phosphate lies in the high-energy
P−O−P
anhydride linkage. This bond is highly susceptible to nucleophilic attack by water.
Causality of Degradation:
In unbuffered aqueous solutions, the compound's own acidic protons auto-catalyze the cleavage of the pyrophosphate bond. The hydrolysis yields monobutyl phosphate and phosphoric acid. If left unchecked in organic synthesis or biological matrices, this rapid degradation skews quantitative results. Consequently, samples must be immediately buffered to a neutral pH (pH 6.5–7.0) and stored at -80°C to arrest the hydrolysis kinetics.
Hydrolysis pathway of dibutyl phosphono phosphate into monobutyl phosphate and phosphoric acid.
Analytical Workflows & Experimental Protocols
To accurately quantify this compound, standard reversed-phase (
C18
) chromatography is inadequate. The highly polar, doubly negatively charged pyrophosphate core elutes in the void volume, suffering from severe matrix ion suppression.
Step-by-Step Methodology: WAX-SPE and LC-MS/MS
Phase 1: Sample Preparation (WAX-SPE)
Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade
H2O
through a WAX-SPE cartridge.
Loading: Buffer the biological/environmental sample to pH 6.5 using 50 mM ammonium acetate and load it onto the cartridge.
Causality: At pH 6.5, dibutyl phosphono phosphate is fully deprotonated (anionic). The WAX resin is positively charged, ensuring strong electrostatic capture.
Washing: Wash with 2 mL of 5% Methanol in
H2O
.
Causality: This removes neutral lipids, proteins, and hydrophobic interferences without breaking the ionic bonds.
Elution: Elute the target analyte with 2 mL of 2% Formic Acid in Methanol.
Causality: The low pH protonates the acidic groups on the analyte, neutralizing its charge and breaking the electrostatic interaction with the resin, allowing for clean elution.
Phase 2: Chromatographic Separation
Column: Inject 5 µL of the reconstituted eluate onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Mobile Phase: Run a gradient of Acetonitrile and 20 mM Ammonium Acetate (pH 6.8).
Causality: HILIC relies on polar partitioning. The highly polar pyrophosphate core partitions into the water-enriched layer on the silica surface, providing excellent retention and sharp peak shapes.
Phase 3: Mass Spectrometry (Negative ESI)
Ionization: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.
Causality: The pre-existing negative charge of the phosphate groups in the pH 6.8 mobile phase translates to exceptional ionization efficiency, producing a dominant
[M−H]−
precursor ion at
m/z
289.06[2].
Step-by-step weak anion exchange (WAX) solid-phase extraction and LC-MS/MS workflow.
Mass Spectrometry Target Data
For MRM (Multiple Reaction Monitoring) method development, the following adducts and collision cross sections (CCS) should be monitored to ensure peak purity and confirm identity.
Thermodynamic Stability of Dibutyl Phosphono Phosphate at High Temperatures: A Technical Guide
Executive Summary Dibutyl phosphono phosphate (DBPP), a pyrophosphate derivative structurally related to the ubiquitous extractant tributyl phosphate (TBP), is a highly reactive organophosphate. While its primary degrada...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dibutyl phosphono phosphate (DBPP), a pyrophosphate derivative structurally related to the ubiquitous extractant tributyl phosphate (TBP), is a highly reactive organophosphate. While its primary degradation products are exhaustively studied in the context of radiochemical solvent degradation (e.g., the PUREX process), DBPP is increasingly relevant to drug development professionals as a potent phosphorylating agent in active pharmaceutical ingredient (API) synthesis and prodrug formulation.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of DBPP. By mapping its thermal and hydrolytic degradation kinetics, we establish critical operational boundaries for high-temperature chemical processing, ensuring both synthetic efficacy and process safety.
Chemical Context & Mechanistic Causality
In pharmaceutical synthesis, the utility of DBPP lies in the reactivity of its pyrophosphate linkage (P-O-P). However, this same structural feature, alongside its alkyl ester bonds (P-O-C), renders the molecule highly susceptible to thermal and hydrolytic cleavage.
Understanding the causality behind these degradation pathways is essential for process chemists. At elevated temperatures, the cleavage of the P-O-C bond is driven by the thermodynamic favorability of eliminating a stable leaving group—specifically, an alkene (butene) or an alcohol (butanol). If unmonitored, this elimination can cause unwanted side reactions that degrade API yield, or worse, lead to dangerous gas evolution and severe pressurization in closed batch reactors, a phenomenon closely related to "red oil" [1].
Thermodynamic Degradation Pathways
The stability of DBPP is strictly governed by temperature ceilings and the presence of protic solvents or moisture. The degradation bifurcates into two distinct mechanistic pathways:
Hydrolytic Cleavage (< 450 K): In the presence of ambient moisture or aqueous reagents, the P-O-P bond acts as the weakest link. It undergoes nucleophilic attack, hydrolyzing to form dibutyl phosphate (DBP) and phosphoric acid. This reaction is highly dependent on the acidic environment and follows quasi-first-order kinetics, with activation energies significantly higher for pure[2].
Thermal Pyrolysis (> 530 K): Under anhydrous conditions, DBPP and its primary derivative DBP remain relatively stable up to 500 K. Beyond 533 K, direct thermal degradation initiates. The homolytic or concerted parting of the butanol group initiates [3], leaving behind a polymeric, intractable metaphosphoric acid residue.
Thermal and hydrolytic degradation pathways of dibutyl phosphono phosphate.
To accurately profile the thermodynamic stability of DBPP for scale-up operations, a self-validating experimental workflow using Simultaneous Thermal Analysis (TGA-DSC) coupled with Evolved Gas Analysis (EGA) must be employed.
The Causality of the Method: TGA alone only measures gross mass loss, which cannot distinguish between the evaporation of residual synthesis solvents and the actual thermal decomposition of the DBPP molecule. By coupling TGA with an EGA system (such as MS or FTIR), we establish a self-validating protocol : the mass loss observed in the TGA must stoichiometrically match the specific leaving groups (butanol/butene) detected by the mass spectrometer.
Step-by-Step Protocol
Sample Preparation: Isolate DBPP under an anhydrous argon atmosphere (e.g., in a glovebox) to prevent premature hydrolytic cleavage of the sensitive P-O-P bond prior to analysis.
Crucible Loading: Load 10–15 mg of DBPP into an alumina (Al₂O₃) crucible. Causality: Alumina is strictly chosen over platinum to prevent unwanted catalytic interference during the high-temperature decomposition of phosphates.
Atmosphere Control: Purge the TGA-DSC furnace with high-purity Argon at a continuous flow rate of 200 mL/min. Causality: An inert atmosphere isolates purely thermal degradation events from oxidative reactions, ensuring the kinetic data reflects intrinsic molecular stability[3].
Heating Program: Apply a linear heating rate of 10 K/min from 298 K to 800 K. Causality: A 10 K/min rate provides the optimal thermodynamic balance—it is slow enough to minimize thermal lag across the sample bed, yet fast enough to resolve overlapping endothermic decomposition peaks.
Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (maintained at 200 °C to prevent condensation) into a Quadrupole Mass Spectrometer (QMS). Monitor specific m/z channels for butene (m/z 56) and butanol (m/z 74).
Kinetic Validation: Calculate the activation energy (
Ea
) using the Arrhenius equation based on the derivative thermogravimetric (DTG) peak temperatures, cross-referencing the mass loss percentage with the theoretical molecular weight of the lost alkyl groups.
Self-validating experimental workflow for TGA-DSC-MS thermal profiling.
Quantitative Kinetic Data
The thermodynamic parameters of DBPP and its primary degradation product (DBP) reveal specific operational boundaries. The activation energy for the thermal decomposition of related butyl phosphates is highly dependent on the matrix, estimated at approximately 47.39 ± 0.25 kJ/mol in highly reactive, nitrated environments[1], but exhibits much higher energy barriers for purely hydrolytic scission.
Parameter
Value
Environmental Condition
Onset of Thermal Pyrolysis
~533 K (260 °C)
Anhydrous, Argon atmosphere
Hydrolytic Activation Energy (
Ea
)
111.0 - 135.2 kJ/mol
Aqueous acidic medium
First-Order Hydrolysis Rate (
k
)
6.30 × 10⁻³ s⁻¹
110 °C (383 K)
Mass Loss at 627 K
~26.8%
Complete alkyl group parting
Implications for Pharmaceutical Processing & Scale-Up
For drug development professionals utilizing DBPP in API synthesis, these thermodynamic boundaries dictate strict reactor design and process analytical technology (PAT) implementations:
Temperature Ceilings: Synthetic steps involving DBPP must be strictly maintained below 150 °C (423 K). Exceeding this threshold risks the generation of reactive butyl radicals or butene gas, which can cause severe pressurization in closed batch reactors and compromise the safety of the scale-up environment[1].
Analytical Monitoring: Process control should incorporate real-time monitoring of degradation products to ensure reagent integrity. Electrospray ionization mass spectrometry (ESI-MS) in negative ionization mode is highly effective for quantifying trace levels of DBP (down to 0.1 g/L) directly from the reaction matrix without requiring preliminary[4]. This ensures the purity of the phosphorylating agent before it is introduced into the critical stages of API formulation.
References
[3] Title: Pyrolysis of Sodium Dibutyl Phosphate–Laden Radioactive Liquid Waste
Source: Journal of Hazardous, Toxic, and Radioactive Waste (ASCE Library)
URL:[Link]
[2] Title: Hydrolysis Kinetics of Dibutyl Phosphate in 2.0 mol/L HNO3 Medium
Source: Journal of Nuclear and Radiochemistry
URL:[Link]
[4] Title: Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
[1] Title: Thermal Decomposition of Nitrated Tri-n-Butyl Phosphate in a Flow Reactor
Source: ISRN Chemical Engineering (SciSpace)
URL:[Link]
The Role of Dibutyl Hydrogen Phosphate in Catalytic Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Dibutyl Hydrogen Phosphate as a Versatile Organocatalyst In the landscape of modern organic synthesis, the quest for efficien...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Dibutyl Hydrogen Phosphate as a Versatile Organocatalyst
In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Among the array of catalysts available, organocatalysts have garnered significant attention for their ability to promote a wide range of chemical transformations without the need for metal-based reagents. Within this class, dibutyl hydrogen phosphate (DBP), a dialkyl phosphate ester, has emerged as a powerful and versatile catalyst, particularly in the realm of polymerization and esterification reactions.[1][2] This guide provides a comprehensive overview of the mechanism of action of dibutyl hydrogen phosphate in catalytic reactions, with a focus on its application in ring-opening polymerization for the synthesis of biodegradable polyesters.
Dibutyl hydrogen phosphate, systematically named dibutyl hydrogen phosphate, is a pale-amber, odorless liquid at room temperature.[1][2] Its structure, featuring two butoxy groups and a hydroxyl group attached to a central phosphorus atom, imparts it with the properties of a moderately strong acid.[1] This acidity is a key feature that underpins its catalytic activity.
Core Catalytic Principles: A Bifunctional Activation Mechanism
The catalytic prowess of dibutyl hydrogen phosphate in reactions such as ring-opening polymerization (ROP) of cyclic esters is attributed to its ability to act as a bifunctional catalyst. This dual-activation mechanism involves the simultaneous activation of both the monomer and the initiator (typically an alcohol) through a concerted hydrogen-bonding network.[3]
The proposed catalytic cycle for the ring-opening polymerization of a cyclic ester, such as ε-caprolactone, initiated by an alcohol and catalyzed by dibutyl hydrogen phosphate, can be broken down into the following key steps:
Formation of the Catalyst-Initiator-Monomer Ternary Complex: The catalytic cycle commences with the formation of a ternary complex between the dibutyl hydrogen phosphate catalyst, the alcohol initiator, and the cyclic ester monomer. In this complex, the acidic proton of the P-OH group of DBP forms a hydrogen bond with the carbonyl oxygen of the cyclic ester. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, the lone pair of electrons on the phosphoryl oxygen (P=O) of DBP forms a hydrogen bond with the hydroxyl proton of the alcohol initiator, enhancing its nucleophilicity.
Nucleophilic Attack and Ring Opening: The activated alcohol initiator then attacks the activated carbonyl carbon of the cyclic ester. This nucleophilic addition leads to the formation of a tetrahedral intermediate. The strain within the cyclic structure of the monomer is released as the ring opens, driven by the formation of a more stable linear ester.
Proton Transfer and Chain Propagation: A proton transfer event occurs, leading to the formation of a new hydroxyl-terminated polymer chain and the regeneration of the dibutyl hydrogen phosphate catalyst. The newly formed hydroxyl group at the end of the growing polymer chain can then participate in the next catalytic cycle, coordinating with another monomer molecule and the catalyst to continue the polymerization process.
Catalyst Regeneration: The dibutyl hydrogen phosphate catalyst is regenerated at the end of each cycle, allowing it to participate in multiple turnover events, a hallmark of a true catalyst.
This bifunctional activation mechanism provides a low-energy pathway for the polymerization reaction to proceed, enabling the synthesis of polyesters with controlled molecular weights and narrow molecular weight distributions.[4][5]
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed bifunctional activation mechanism of dibutyl hydrogen phosphate in the ring-opening polymerization of a cyclic ester.
synthesis pathways and common precursors for dibutyl phosphono phosphate
An In-Depth Technical Guide to the Synthesis of Dibutyl Hydrogen Phosphate Introduction Dibutyl hydrogen phosphate, often referred to as dibutyl phosphate (DBP), is an organophosphorus compound with the chemical formula...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of Dibutyl Hydrogen Phosphate
Introduction
Dibutyl hydrogen phosphate, often referred to as dibutyl phosphate (DBP), is an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₂P(O)OH.[1][2] It is a versatile chemical intermediate and finds applications as a catalyst in polymerization reactions, an anti-foaming agent, and in the extraction and separation of metals.[2] This guide provides an in-depth exploration of the primary synthetic pathways to dibutyl hydrogen phosphate, offering insights into the rationale behind experimental choices and detailed protocols for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Synthesis Pathways and Common Precursors
The synthesis of dibutyl hydrogen phosphate can be approached through several well-established routes. The choice of a particular pathway often depends on factors such as the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. This guide will focus on the most common and practical methods, providing a detailed examination of each.
Synthesis from Phosphorus Oxychloride
One of the most direct and scalable methods for preparing dialkyl phosphates is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol.[3][4] This approach offers high yields and purity, particularly for primary alcohols like n-butanol.[3]
Causality Behind Experimental Choices
The reaction proceeds through the stepwise substitution of the chlorine atoms in phosphorus oxychloride with butoxy groups. The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the desired product.[3][4] The subsequent hydrolysis step is essential to convert the intermediate dibutyl phosphorochloridate to dibutyl hydrogen phosphate. Steam hydrolysis is an effective method that avoids the use of strong bases which could lead to saponification of the ester groups.[3]
Experimental Protocol: Synthesis of Dibutyl Hydrogen Phosphate from Phosphorus Oxychloride
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add n-butanol (2.0 equivalents) and toluene.
Addition of Base: Add triethylamine (2.0 equivalents) to the flask.
Addition of Phosphorus Oxychloride: Cool the mixture in an ice bath and add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt formed.
Hydrolysis: Transfer the filtrate to a flask equipped for steam distillation and introduce steam to hydrolyze the intermediate.
Workup: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure to obtain crude dibutyl hydrogen phosphate. Further purification can be achieved by vacuum distillation.
Caption: Synthesis of Dibutyl Hydrogen Phosphate from POCl₃.
Synthesis from Phosphorous Acid
The direct esterification of phosphorous acid (H₃PO₃) with n-butanol represents another viable pathway for the synthesis of dibutyl hydrogen phosphate.[5] This method involves heating the reactants, often with azeotropic removal of water to drive the reaction to completion.
Causality Behind Experimental Choices
This is a classic Fischer-Speier esterification. The reaction is an equilibrium process, and the removal of water is critical for achieving high yields. Using a solvent that forms an azeotrope with water, such as toluene or xylene, and a Dean-Stark apparatus is a common strategy.[1] The temperature of the reaction is also a key parameter, with optimal temperatures typically in the range of 125-135 °C.[1][5] An excess of n-butanol can also be used to shift the equilibrium towards the product.[5]
Experimental Protocol: Synthesis of Dibutyl Hydrogen Phosphate from Phosphorous Acid
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine phosphorous acid (1.0 equivalent) and an excess of n-butanol (e.g., 3.6 equivalents).[1][5]
Azeotropic Distillation: Heat the reaction mixture to reflux (approximately 125-135 °C).[1][5]
Water Removal: Continuously remove the water that is formed as an azeotrope with n-butanol using the Dean-Stark trap.
Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 3 hours.[1][5]
Purification: After the reaction is complete, remove the excess n-butanol by distillation under reduced pressure to yield the crude dibutyl hydrogen phosphate.[1] Further purification can be performed by vacuum distillation.
Caption: Synthesis of Dibutyl Hydrogen Phosphate from H₃PO₃.
Synthesis via the Atherton-Todd Reaction
The Atherton-Todd reaction is a classic method for the formation of phosphoramidates, but it can also be adapted for the synthesis of phosphate esters.[6][7] This reaction involves the oxidation of a dialkyl phosphite, in this case, dibutyl phosphite, in the presence of an alcohol and a base, typically a tertiary amine, using a halogenated solvent like carbon tetrachloride.[6]
Causality Behind Experimental Choices
The mechanism of the Atherton-Todd reaction has been a subject of discussion but is generally understood to involve the in-situ formation of a reactive phosphorylating agent.[8][9] The base deprotonates the dibutyl phosphite, which then reacts with the carbon tetrachloride to form a chlorophosphate intermediate.[7][9] This intermediate is then attacked by the alcohol (in this case, butanol can be used, or if starting from dibutyl phosphite, a different alcohol could be introduced to form a mixed phosphate ester) to yield the final product. The choice of a tertiary amine as a base is to avoid side reactions with the reactive intermediates.[7]
Experimental Protocol: Synthesis of Dibutyl Hydrogen Phosphate via a Modified Atherton-Todd Reaction
Reaction Setup: In a round-bottom flask, dissolve dibutyl phosphite (1.0 equivalent) in carbon tetrachloride.
Addition of Alcohol and Base: Add n-butanol (1.1 equivalents) and triethylamine (1.1 equivalents) to the solution.
Reaction: Stir the mixture at room temperature. The reaction is often exothermic.
Workup: After the reaction is complete (monitored by TLC or ³¹P NMR), filter off the triethylamine hydrochloride.
Purification: Wash the filtrate with dilute acid and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Foreword: The Rationale for Simulating Dibutyl Phosphono Phosphate
An In-depth Technical Guide to the Molecular Dynamics Simulation of Dibutyl Phosphono Phosphate This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Dynamics Simulation of Dibutyl Phosphono Phosphate
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of performing a molecular dynamics (MD) simulation on dibutyl phosphono phosphate (DBPP). Moving beyond a simple procedural checklist, this document delves into the causality behind experimental choices, ensuring a robust and reproducible simulation methodology grounded in established scientific principles.
Dibutyl phosphono phosphate (DBPP), an organophosphorus compound, finds application as a catalyst and antistatic agent. Like many organophosphates, its interactions with aqueous environments, biological membranes, and other molecules are of significant interest. Understanding its dynamic behavior at an atomic level is crucial for applications ranging from materials science to environmental toxicology.[1][2]
Molecular dynamics simulation offers a powerful computational microscope to probe these dynamics, providing insights into solvation, conformational changes, potential for aggregation, and interactions with target molecules that are often difficult to capture experimentally.[3] This guide will equip you with the foundational knowledge and practical steps to build, run, and analyze a meaningful simulation of DBPP.
Understanding the Subject: Properties of Dibutyl Phosphono Phosphate
A successful simulation begins with a thorough understanding of the molecule's properties. This data informs simulation choices, such as force field selection and box setup.
PART 1: Building the System — Force Field Parameterization
Simulating a non-standard molecule like DBPP, which is not a default residue in common biomolecular force fields, requires a critical preliminary step: parameterization. This process involves defining the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters that govern the molecule's energetic landscape.
The Causality of Force Field Selection
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field. For organophosphates, several well-validated options exist. The Generalized AMBER Force Field (GAFF/GAFF2) is designed for a broad range of organic molecules and serves as an excellent, robust choice.[9][10] It is compatible with the widely used AMBER suite of force fields for proteins and nucleic acids, making it ideal for future studies of DBPP interacting with biomolecules.[9] Ab initio molecular dynamics (AIMD) studies have shown that GAFF reproduces the liquid structures of organophosphorus compounds reasonably well.[10][11]
We will proceed using the GAFF2 force field due to its comprehensive nature and the availability of robust toolchains like AmberTools for parameter generation.
Experimental Protocol: Parameterizing DBPP with AmberTools
This protocol outlines the use of antechamber and parmchk2 from the AmberTools suite to generate a topology and parameter file for DBPP.
Prerequisites:
A 3D structure of DBPP in .mol2 format. This can be obtained from PubChem or drawn using software like Marvin Sketch or Avogadro.[12]
AmberTools installed.
A Gaussian installation for high-quality charge calculation (optional but recommended).[13]
Step 1: Obtain the Initial Molecular Structure
Download the 3D conformer of Dibutyl Phosphate (CID 7881) from the PubChem database in SDF format.[4]
Convert the SDF file to the required .mol2 format using a tool like Open Babel. Ensure atom and bond orders are correct.
Step 2: Generate Atomic Charges and Assign Atom Types
The heart of the parameterization lies in accurately representing the electron distribution via partial atomic charges. The AM1-BCC charge method provides a fast and effective means of calculating charges that are designed to be compatible with GAFF.[9]
-i dbpp_gaff2.mol2 : The output from the previous step.
-f mol2 : The file format.
-o dbpp.frcmod : The output "force field modification" file. This file contains any newly generated parameters required for the simulation.
Visualization: Parameterization Workflow
The logical flow of generating parameters for a non-standard residue is a self-validating system.
Caption: Workflow for DBPP parameterization using AmberTools.
PART 2: Simulation Protocol with GROMACS
With the molecule properly parameterized, we can proceed to set up and run the molecular dynamics simulation. We will use GROMACS, a highly efficient and open-source MD engine.
[12][15]
Experimental Protocol: Full MD Simulation Setup
Prerequisites:
GROMACS (version 2018 or newer) installed.
[15]* The dbpp_gaff2.mol2 and dbpp.frcmod files from Part 1.
AMBER parameter files converted to GROMACS format (this can be done using tools like acpype or tleap). For simplicity, we assume the necessary dbpp.gro and dbpp.itp files have been generated.
Step 1: Define the Simulation Box
Create a cubic simulation box and place a single DBPP molecule at its center. A box size that provides at least 1.0 nm between the molecule and the box edge is a standard starting point to avoid self-interaction artifacts under periodic boundary conditions.
Step 2: Solvation
Fill the simulation box with a chosen water model. The TIP3P water model is computationally efficient and widely used, offering a good balance of accuracy and speed for standard simulations.
-cp dbpp_box.gro : The protein-in-box configuration.
-cs spc216.gro : A standard GROMACS solvent box.
-p topol.top : The system topology file, which gmx solvate will update to include the added solvent molecules.
Step 3: Add Ions
The system must be neutralized. Since our DBPP has a net charge of -1, we need to add one positive ion. The gmx genion tool replaces solvent molecules with ions.
This two-step process first creates a simulation input file (.tpr) and then uses it to add a sodium ion (-pname NA) to neutralize the system.
Step 4: Energy Minimization
This is a critical step to remove any steric clashes or unfavorable geometries in the initial system setup. We use the steepest descent algorithm to relax the system to a local energy minimum.
Step 5: System Equilibration
Equilibration ensures the system reaches the desired temperature and pressure before the production run. This is performed in two phases.
Phase 1: NVT (Canonical) Ensemble Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to arrange around the solute. Duration: 100 ps.
Phase 2: NPT (Isothermal-Isobaric) Ensemble Equilibration: The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar) while maintaining constant temperature. This ensures the correct solvent density. Duration: 100 ps.
Step 6: Production MD
With the system fully equilibrated, the production simulation is run for data collection. The length of this run depends on the process being studied, but 100 ns is a common starting point for observing the behavior of small molecules in solution.
[16]
Visualization: MD Simulation Workflow
This diagram illustrates the sequential and logical progression of setting up a GROMACS simulation.
Caption: A standard workflow for a GROMACS MD simulation.
PART 3: Trajectory Analysis — Extracting Meaningful Insights
The output of an MD simulation is a trajectory—a record of the positions, velocities, and energies of all atoms over time. Analysis of this trajectory transforms raw data into scientifically valuable insights.
Core Analysis Protocols
The following are fundamental analyses for understanding the behavior of DBPP in an aqueous environment.
1. Root Mean Square Deviation (RMSD)
Purpose: To assess the structural stability of the DBPP molecule over the course of the simulation. A stable RMSD plot that plateaus indicates the molecule has reached a stable conformation.
GROMACS Tool: gmx rms
2. Root Mean Square Fluctuation (RMSF)
Purpose: To identify which parts of the molecule are more flexible. For DBPP, this would highlight the flexibility of the butyl chains compared to the more rigid phosphate core.
GROMACS Tool: gmx rmsf
3. Radial Distribution Function (RDF)
Purpose: To understand the structure of the solvent around the solute. [11]By calculating the RDF between the phosphate oxygen atoms and the hydrogen atoms of water, for instance, one can quantify the extent and distance of hydrogen bonding.
[17]* GROMACS Tool: gmx rdf
4. Hydrogen Bond Analysis
Purpose: To directly quantify the number of hydrogen bonds formed between DBPP and the surrounding water molecules over time. This is a key metric for understanding its solubility and interactions.
GROMACS Tool: gmx hbond
5. Diffusion Coefficient
Purpose: To measure the translational mobility of DBPP within the solvent, providing a quantitative measure of how quickly it moves through the system. This can be calculated from the mean square displacement (MSD).
GROMACS Tool: gmx msd
Trustworthiness: A Self-Validating System
The described workflow, from parameterization to analysis, constitutes a self-validating system. Successful equilibration, indicated by stable temperature, pressure, and density, confirms the system's readiness for production MD. A stable RMSD for the solute during the production run validates the conformational stability of the generated parameters. Finally, the comparison of calculated properties, such as the diffusion coefficient, with experimental or theoretical values for similar organophosphates provides authoritative grounding for the simulation's accuracy.
[21]
References
Vishnyakov, A., Gor, G. Y., Lee, M.-T., & Neimark, A. V. (2011). Molecular modeling of organophosphorous agents and their aqueous solutions. The Journal of Physical Chemistry A, 115(20), 5201–5209. [Link]
Tutorial: MD Simulation of small organic molecules using GROMACS. (2021, February 11). Bioinformatics Review. [Link]
Afrin, R., Taufiq, M., & Al-Mubaddel, F. S. (2020). Ab Initio Molecular Dynamics Simulations of the Interaction between Organic Phosphates and Goethite. PubMed. [Link]
Vishnyakov, A., Gor, G. Y., Lee, M.-T., & Neimark, A. V. (2011). Molecular modeling of organophosphorous agents and their aqueous solutions. New Jersey Institute of Technology.
de Oliveira, R. J., et al. (2024). Computational insights into organophosphate interactions with oligochaeta hemoglobin: Implications for environmental safety and molecular design. PMC. [Link]
Amber Custom Residue Parameterization. (2021, February 2). Computational Chemistry. [Link]
Isegawa, M., & Maeda, S. (2021). Ab initio and force field molecular dynamics study of bulk organophosphorus and organochlorine liquid structures. AIP Publishing. [Link]
Vishnyakov, A., et al. (2011). Molecular modeling of organophosphorous agents and their aqueous solutions. PubMed. [Link]
Small molecules MD simulation using Gromacs. (2023, February 22). YouTube. [Link]
Isegawa, M., & Maeda, S. (2021). Ab initio and force field molecular dynamics study of bulk organophosphorus and organochlorine liquid structures | Request PDF. ResearchGate. [Link]
The best tutorial of parametrization for AMBER. (2015, February 3). WordPress. [Link]
DIBUTYL PHOSPHATE CAS N°: 107-66-4. Organisation for Economic Co-operation and Development. [Link]
Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. BioExcel. [Link]
Isegawa, M., & Maeda, S. (2021). Ab initio and force field molecular dynamics study of bulk organophosphorus and organochlorine liquid structures. PubMed. [Link]
MD with GROMACS for SMALL molecules. Group of Characterization of Materials. GCM. [Link]
Time-Domain Analysis of Molecular Dynamics Trajectories Using Deep Neural Networks: Application to Activity Ranking of Tankyrase Inhibitors. (2019, July 5). Journal of Chemical Information and Modeling. [Link]
MD with GROMACS for SMALL molecules. Group of Characterization of Materials. GCM. [Link]
Dibutyl phosphonate — Chemical Substance Information. NextSDS. [Link]
Ab initio and force field molecular dynamics study of bulk organophosphorus and organochlorine liquid structures. (2021, February 23). The Journal of Chemical Physics. [Link]
AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. (2023, July 25). YouTube. [Link]
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12). Journal of Cheminformatics. [Link]
[HELP] How to analyze the molecular dynamics trajectory for two small molecules? (2021, November 10). ResearchGate. [Link]
Parameterizing modified nucleic acids for molecular simulations in the AMBER MD software environment. (2026, January 6). NIST. [Link]
Force Fields for Molecular Modeling of Sarin and its Simulants: DMMP and DIMP. (2021, April 19). ACS Publications. [Link]
Molecular Dynamics—From Small Molecules to Macromolecules. (2021, April 5). MDPI. [Link]
Modeling and simulation of organophosphate-induced neurotoxicity: Prediction and validation by experimental studies. (2016, May 15). PubMed. [Link]
How to do molecular dynamics calculations and analyse trajectories of small molecules? [closed]. (2020, August 4). Matter Modeling Stack Exchange. [Link]
NAMD - Scalable Molecular Dynamics. University of Illinois Urbana-Champaign. [Link]
NAMD - The Engine for Large-Scale Classical MD Simulations of Biomolecular Systems Based on a Polarizable Force Field. (2010, January 1). Argonne Leadership Computing Facility. [Link]
Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. National Center for Biotechnology Information. [Link]
In Vitro Toxicity and Safety Profile of Dibutyl Phosphono Phosphate: A Mechanistic and Methodological Guide
Executive Summary Dibutyl phosphono phosphate (DBPP, CID 21908527) is a specialized organophosphate ester. In predictive toxicology and drug development, assessing the safety profile of novel or highly specific organopho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dibutyl phosphono phosphate (DBPP, CID 21908527) is a specialized organophosphate ester. In predictive toxicology and drug development, assessing the safety profile of novel or highly specific organophosphates requires a robust, mechanism-driven approach. Because primary in vitro literature on the exact DBPP molecule is limited, regulatory and application scientists employ a category-based read-across methodology . By evaluating the well-documented toxicological profiles of its primary structural analogs and metabolites—specifically Tributyl Phosphate (TBP) and Dibutyl Phosphate (DBP)—we can accurately model the cytotoxicity, mitochondrial impairment, and fibrogenic potential of DBPP.
This whitepaper synthesizes the mechanistic pathways of dialkyl/trialkyl phosphates and provides self-validating in vitro protocols to empirically define the safety profile of DBPP.
Mechanistic Pathways of Organophosphate Cytotoxicity
Organophosphate esters typically do not induce direct genetic mutations; rather, their toxicity is driven by secondary cytotoxic mechanisms, primarily oxidative stress and mitochondrial dysfunction[1]. The cellular pathogenesis follows three distinct cascades:
A. Mitochondrial Dysfunction and Electron Leakage
Organophosphates directly impair the mitochondrial electron transport chain (ETC). Exposure to these compounds significantly diminishes cellular Coenzyme Q10 (CoQ10) status and inhibits the activity of ETC Complex II+III and citrate synthase[2]. This bottleneck in electron transport leads to electron leakage, prematurely reacting with oxygen to form superoxide anions.
B. Oxidative Stress and Membrane Degradation
The overproduction of reactive oxygen species (ROS) overwhelms intracellular antioxidant defenses. In in vitro models utilizing HepG2 (hepatocytes), A549 (lung), and Caco-2 (colon) cell lines, organophosphate exposure results in severe lipid peroxidation, evidenced by a dose-dependent increase in Lactate Dehydrogenase (LDH) leakage[3]. This confirms a non-genotoxic, necrotic pathway driven by membrane rupture. Furthermore, while these compounds are negative in bacterial reverse mutation assays, the resulting oxidative stress can cause secondary oxidative DNA damage, detectable via Comet assays[4].
C. Hepatic Fibrogenesis (Endocrine Disruption)
Recent toxicological advancements have identified dialkyl phosphates (like DBP) as potent environmental endocrine disruptors (EEDs). At environmentally relevant concentrations (as low as 1 µM), these compounds upregulate Matrix Metalloproteinase-9 (MMP9) at both the transcriptional and translational levels in hepatocytes[5]. This triggers the excessive deposition of extracellular matrix components, specifically Hyaluronic Acid (HA) and Type IV Collagen, driving liver fibrosis[5].
Figure 1: Mechanistic pathways of organophosphate-induced cellular toxicity and fibrogenesis.
To establish dosing parameters for DBPP in vitro assays, we must benchmark against the quantitative toxicity data of its structural analogs (TBP and DBP). The table below summarizes critical thresholds.
To definitively characterize the safety profile of DBPP, application scientists must utilize self-validating experimental workflows. The following protocols are designed to cross-verify data, ensuring that observed effects are mechanistically sound rather than artifacts of the assay.
Objective: Determine the IC50 of DBPP and distinguish between cytostasis (slowed metabolism) and necrosis (membrane rupture).
Causality: Relying solely on metabolic assays (like MTT) can yield false positives for cell death if the chemical merely slows mitochondrial function. Pairing a metabolic assay (CCK-8) with a membrane integrity assay (LDH) creates a self-validating system.
Cell Seeding: Seed HepG2 cells at a density of
3×103
cells/well in a 96-well plate. Rationale: HepG2 cells retain robust xenobiotic metabolizing enzymes necessary to process DBPP into its active metabolites[3].
Dosing: Expose cells to DBPP at logarithmic concentrations (
10−7
M to
10−4
M) for 24 hours. Include a 0.1% DMSO vehicle control.
CCK-8 Assay (Metabolic Viability): Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm. Rationale: CCK-8 is more sensitive and less toxic than MTT, preventing assay-induced stress.
LDH Leakage Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate and add LDH reaction mix. Read absorbance at 490 nm.
Self-Validation Logic:
If CCK-8 ↓ and LDH ↔ : DBPP induces cytostasis/mitochondrial slowing.
If CCK-8 ↓ and LDH ↑ : DBPP induces true cytotoxic necrosis.
Objective: Evaluate the endocrine-disrupting and fibrogenic potential of DBPP.
Causality: Fibrosis is a chronic, adaptive cellular response. Dosing cells at lethal concentrations will halt protein synthesis, masking fibrogenic markers. Therefore, dosing must be restricted to sub-lethal levels (IC10).
Sub-lethal Dosing: Seed BRL-3A hepatocytes (
2×106
cells/well in 6-well plates). Treat with DBPP at
10−7
M to
10−6
M (environmental relevance) for 24 hours[5].
Transcriptional Analysis (qPCR): Extract total RNA, synthesize cDNA, and perform qPCR targeting MMP9 and Col1a1.
Translational Analysis (Western Blotting): Lyse cells and quantify Type IV Collagen and MMP9 protein expression via SDS-PAGE and immunoblotting.
Self-Validation Logic: The protocol utilizes GAPDH as an internal housekeeping gene. Furthermore, by requiring both qPCR and Western Blot data, the system validates that DBPP-induced mRNA transcription successfully translates into phenotypic fibrotic protein expression.
Figure 2: Self-validating in vitro workflow for assessing DBPP cytotoxicity and fibrosis.
Conclusion
The in vitro safety profile of dibutyl phosphono phosphate (DBPP) must be evaluated through the lens of its structural class. Organophosphate esters drive toxicity not through direct mutagenesis, but via mitochondrial impairment, oxidative stress, and endocrine-mediated fibrogenesis. By employing the self-validating protocols outlined above—specifically pairing metabolic assays with membrane integrity checks, and correlating transcriptional data with protein expression—researchers can accurately map the toxicological boundaries of DBPP for regulatory and developmental applications.
References
The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status
Source: National Institutes of Health (PMC)[Link]
The cytotoxicity of organophosphate flame retardants on HepG2, A549 and Caco-2 cells
Source: Taylor & Francis Online[Link]
Tributyl phosphate as a type of environmental endocrine disruptor associated with liver fibrosis: insights from NHANES and in vitro validation
Source: National Institutes of Health (PMC)[Link]
Compound Tributyl phosphate Data collection sheet
Source: European Union (EU LCI)[Link]
In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes
Source: National Institutes of Health (PubMed)[Link]
Analytical Characterization of Dibutyl Phosphono Phosphate: A Comprehensive Guide to NMR and FTIR Spectral Standards
Executive Overview Dibutyl phosphono phosphate (DBPP), structurally defined as P,P-dibutyl pyrophosphate, is a highly reactive organophosphorus anhydride. It frequently emerges as a critical intermediate in phosphorylati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
Dibutyl phosphono phosphate (DBPP), structurally defined as P,P-dibutyl pyrophosphate, is a highly reactive organophosphorus anhydride. It frequently emerges as a critical intermediate in phosphorylation synthesis, a prodrug moiety in pharmaceutical development, and a complex degradation product in the PUREX (Plutonium Uranium Redox EXtraction) process[1]. Because of the extreme lability of the pyrophosphate (P-O-P) bridge in the presence of protic solvents, obtaining pristine standard spectral data for DBPP requires rigorous anhydrous control.
This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of DBPP using Fourier Transform Infrared (FTIR) and Multinuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind the spectral phenomena—specifically the asymmetric vibrational modes and scalar spin-spin coupling—researchers can definitively distinguish intact DBPP from its hydrolytic degradation products, such as dibutyl phosphate (DBP) and phosphoric acid[2].
Structural Dynamics & Hydrolytic Causality
The defining feature of DBPP is its asymmetric pyrophosphate core. One phosphorus atom (
Pα
) is esterified by two butyl chains, while the adjacent phosphorus (
Pβ
) terminates in two hydroxyl groups. This asymmetry creates a distinct electronic environment that dictates both its reactivity and its spectral signature.
The P-O-P linkage is highly susceptible to nucleophilic attack by water. The causality of this degradation lies in the strong electron-withdrawing nature of the phosphoryl (P=O) groups, which renders the bridging phosphorus atoms highly electrophilic. If exposed to ambient humidity, DBPP rapidly hydrolyzes, destroying the P-O-P bridge and yielding DBP and phosphoric acid. Consequently, any analytical protocol must be designed as a closed, self-validating system to ensure the integrity of the anhydride bond prior to data acquisition.
Caption: Hydrolytic degradation pathway of DBPP into DBP and phosphoric acid.
Vibrational Spectroscopy: FTIR Profiling
FTIR spectroscopy provides immediate, non-destructive validation of the P-O-P bridge. Traditional transmission FTIR using KBr pellets is strictly contraindicated for DBPP; the hygroscopic nature of KBr introduces trace water, catalyzing hydrolysis during pellet pressing. Instead, Attenuated Total Reflectance (ATR) FTIR using a diamond or ZnSe crystal in a purged environment is required.
The diagnostic markers for DBPP are the asymmetric and symmetric stretching vibrations of the P-O-P bridge, which appear at ~915–949 cm⁻¹ and ~748 cm⁻¹, respectively[3][4]. The disappearance of these bands and the concomitant broadening of the P-OH stretch (2560–2700 cm⁻¹) serve as a definitive indicator of sample degradation.
Standard FTIR Spectral Data
Wavenumber (cm⁻¹)
Vibrational Mode
Causality / Structural Significance
2960, 2875
C-H stretching
Confirms the presence of aliphatic butyl chain termini.
2560 - 2700
P-OH stretching
Broad band indicating hydrogen-bonded hydroxyls on the
Pβ
atom.
1216 - 1250
P=O stretching
Phosphoryl double bond; shifts to lower frequencies if heavily hydrogen-bonded.
1020 - 1050
P-O-C stretching
Validates the ester linkage specific to the butyl groups.
915 - 949
P-O-P (asym) stretch
Primary diagnostic marker: Asymmetric stretch of the intact pyrophosphate bridge[4].
748
P-O-P (sym) stretch
Secondary diagnostic marker: Symmetric stretch of the pyrophosphate bridge[5].
Self-Validating ATR-FTIR Protocol
System Purge: Purge the ATR-FTIR sample compartment with dry nitrogen for 15 minutes to eliminate ambient moisture.
Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, dry ZnSe/Diamond crystal.
Sample Loading (Glovebox): Inside an argon-filled glovebox, transfer 5 µL of neat DBPP (or a concentrated anhydrous dichloromethane solution) into a sealed vial.
Rapid Deposition: Transfer the sample to the ATR crystal and immediately engage the anvil.
Data Acquisition & Validation: Acquire the spectrum. Validation Check: The spectrum is only deemed valid if the ratio of the P-O-P asymmetric stretch (~949 cm⁻¹) to the P=O stretch (~1216 cm⁻¹) remains constant over three consecutive scans. A decreasing ratio indicates active hydrolysis on the crystal.
Multinuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy, particularly ³¹P NMR, is the gold standard for elucidating the electronic environment of organophosphorus compounds. Because DBPP is an asymmetric pyrophosphate, the two phosphorus nuclei (
Pα
and
Pβ
) are chemically and magnetically non-equivalent.
Through-bond scalar coupling across the bridging oxygen atom results in a characteristic AB or AX spin system[6]. This geminal coupling (
2JPP
) typically manifests as two distinct doublets with a coupling constant of approximately 15–25 Hz. The observation of this splitting pattern is absolute proof of an intact P-O-P bond; if the bond hydrolyzes, the spectrum collapses into two uncoupled singlets representing DBP and phosphoric acid.
Standard NMR Spectral Data (in CDCl₃, 298 K)
Nucleus
Chemical Shift (ppm)
Multiplicity
Coupling Constant (Hz)
Assignment / Causality
³¹P
-11.5
Doublet
2JPP
= 21.1
Pα
(Dibutyl esterified): Shifted upfield due to alkyl shielding[6].
³¹P
-7.2
Doublet
2JPP
= 21.1
Pβ
(Dihydroxyl): Terminal phosphate environment.
¹H
4.05
Multiplet
3JPH
= 7.5
-O-CH₂- (C1): Deshielded by adjacent oxygen; couples to
Pα
.
¹H
1.65
Multiplet
-
-CH₂- (C2): Aliphatic chain progression.
¹H
1.40
Sextet
3JHH
= 7.4
-CH₂- (C3): Standard alkyl splitting.
¹H
0.95
Triplet
3JHH
= 7.4
-CH₃ (C4): Terminal methyl group.
¹³C
67.5
Doublet
2JCP
= 6.0
C1 (O-CH₂): Splitting confirms direct esterification to phosphorus.
¹³C
32.1
Doublet
3JCP
= 7.0
C2: Long-range carbon-phosphorus coupling.
¹³C
18.7
Singlet
-
C3: Beyond scalar coupling range.
¹³C
13.5
Singlet
-
C4: Terminal methyl carbon.
Self-Validating NMR Acquisition Protocol
Solvent Preparation: Use 100% anhydrous CDCl₃ stored over activated 4Å molecular sieves. Protic solvents (e.g., D₂O, CD₃OD) will instantly degrade the sample.
Sample Preparation: In an inert atmosphere, dissolve 20 mg of DBPP in 0.6 mL of anhydrous CDCl₃. Seal the NMR tube with a PTFE cap and Parafilm.
³¹P Relaxation Optimization (
T1
): Phosphorus nuclei lacking directly attached protons (such as
Pβ
) exhibit long longitudinal relaxation times (
T1
). Set the relaxation delay (
D1
) to
≥
5 seconds. Causality: A truncated delay will saturate the
Pβ
signal, artificially skewing the integration ratio away from the theoretical 1:1 and obscuring the AB doublet.
Proton Decoupling: Acquire the ³¹P spectrum with inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring accurate quantitation of the phosphorus environments.
Validation Check: Confirm the presence of two doublets centered at -11.5 ppm and -7.2 ppm. Measure the peak separation; an identical
2JPP
value (~21.1 Hz) for both doublets mathematically validates the integrity of the pyrophosphate bridge.
Caption: Analytical workflow for DBPP spectral validation under anhydrous conditions.
References
Precipitation Formation of Zirconium-Dibutyl Phosphate Complex in Purex Process. Journal of Nuclear Science and Technology. 1
Isotope-induced Nonequivalence in a Symmetrical Molecule: Measurement of the 31P-31P Geminal Coupling Constant in Pyrophosphate. RSC Publishing. 6
Pyrophosphate Activation in Hypoxanthine-Guanine Phosphoribosyltransferase with Transition State Analogue. PMC. 4
Probing specific ion effects at air-aqueous dibutyl phosphate interfaces using vibrational sum frequency generation spectroscopy. AIP Publishing.2
FTIR spectra of the P-O stretching region of HDPA-modified Ti6Al4V. ResearchGate. 3
FTIR absorption spectra in the range between 650 and 1400 cm⁻¹. ResearchGate. 5
Application Note: Advanced Protocol for Liquid-Liquid Extraction Using Dibutyl Butylphosphonate (DBBP)
Nomenclature Note: In legacy literature and certain industrial contexts, the extractant is sometimes colloquially referred to as "dibutyl phosphono phosphate." Throughout this technical guide, we utilize the IUPAC-aligne...
Author: BenchChem Technical Support Team. Date: April 2026
Nomenclature Note: In legacy literature and certain industrial contexts, the extractant is sometimes colloquially referred to as "dibutyl phosphono phosphate." Throughout this technical guide, we utilize the IUPAC-aligned and structurally accurate designation: Dibutyl Butylphosphonate (DBBP).
Mechanistic Overview & Chemical Rationale
Liquid-liquid extraction (LLE) is a cornerstone technique in hydrometallurgy, nuclear reprocessing, and analytical chemistry. While Tributyl Phosphate (TBP) is the industry standard for the PUREX process, Dibutyl Butylphosphonate (DBBP) offers superior extraction metrics for specific high-valence metal ions, including Uranium (U), Thorium (Th), and Zinc (Zn)[1].
The chemical causality behind DBBP’s enhanced performance lies in its molecular structure. By replacing one of the alkoxy (C-O-P) groups found in TBP with a direct alkyl-phosphorus (C-P) bond, the electron density on the phosphoryl oxygen (
P=O
) is significantly increased[1]. This higher basicity makes DBBP a stronger electron donor, facilitating tighter coordination with hard Lewis acids like
UO22+
and
Zn2+
in highly acidic media where traditional extractants might struggle[2].
Experimental Causality & System Design
Designing a self-validating LLE protocol requires strict control over thermodynamic and chemical variables to ensure reproducibility and high yield:
Solvation Mechanism over Ion Exchange : The extraction of metals by DBBP proceeds via a neutral solvation mechanism rather than ion exchange. For example, the distribution coefficient (
D
) of Zinc is independent of the equilibrium pH in highly acidic chloride media. The extraction is instead driven by the concentration of the counter-anion (e.g.,
Cl−
or
NO3−
), which satisfies the metal's coordination sphere to form a hydrophobic solvate.
Stoichiometry and Salting-Out : Slope analysis reveals that the extraction of Zinc from chloride solutions forms a complex with a 1:2 (Zn:DBBP) stoichiometry. Factoring in water and chloride ions, the extracted species is
ZnCl2⋅2DBBP⋅4H2O
[3]. High concentrations of aqueous chloride (e.g., 7 M) act as a salting-out agent, reducing water activity and pushing the equilibrium toward the organic phase[3].
Thermodynamic Constraints : The complexation reaction is highly exothermic. For Zinc extraction, the enthalpy change (
ΔH∘
) is approximately -28.4 kJ/mol. Consequently, the extraction efficiency will decrease if the system temperature rises. Protocols must maintain a controlled ambient temperature (20–25 °C) to ensure optimal distribution coefficients.
Diluent Selection : Aliphatic diluents such as Exxsol D100 or n-dodecane are selected to dissolve DBBP[2]. These diluents provide low dielectric constants, which stabilize the neutral metal-solvate complex, while offering high flash points and low toxicity for operational safety.
Diluent : Exxsol D100, n-dodecane, or equivalent aliphatic hydrocarbon.
Aqueous Feed : Metal-bearing solution (e.g.,
UO2(NO3)2
in
HNO3
or
ZnCl2
in
HCl
).
Scrubbing Solution : Intermediate-strength acid (e.g., 0.5 M
HNO3
or
HCl
).
Stripping Solution : High-purity deionized water or dilute acid (e.g., 0.01 M
HNO3
).
Step-by-Step Extraction Protocol
The following protocol is optimized for the extraction of U(VI) or Zn(II) from acidic media.
Phase 1: Reagent Preparation
Aqueous Feed : Prepare the metal-bearing aqueous solution. Ensure a high anionic concentration (e.g., 2.0 M
HNO3
for Uranium, or 7.0 M
Cl−
for Zinc) to drive the solvation mechanism[2][3].
Organic Solvent : Prepare a 15% (v/v) solution of DBBP in Exxsol D100 or n-dodecane[2].
Self-Validation Check: Verify the density of the organic phase prior to extraction; it must be sufficiently lower than the aqueous phase to ensure rapid phase disengagement (target a density difference of
≥0.15
g/cm³).
Phase 2: Counter-Current Extraction
Contact : Combine the aqueous feed and organic solvent in a mixer-settler or centrifugal contactor at an Organic-to-Aqueous (O/A) ratio of 1:1.
Mixing : Agitate vigorously for 5–10 minutes at a controlled temperature of 25 °C.
Causality: The exothermic nature of the reaction means extended mixing without temperature control could heat the solution, lowering the extraction yield.
Settling : Allow the phases to separate completely (typically 5–15 minutes depending on the diluent's viscosity).
Phase 3: Scrubbing and Stripping
Scrubbing (Impurity Removal) : Contact the loaded organic phase with a small volume (O/A = 5:1) of intermediate-strength acid (e.g., 0.5 M
HNO3
) to remove weakly bound impurities without stripping the target metal.
Stripping (Target Recovery) : Contact the scrubbed organic phase with high-purity deionized water or a dilute acid (e.g., 0.01 M
HNO3
) at an O/A ratio of 1:1.
Causality: Drastically lowering the ionic strength reverses the salting-out effect, breaking the neutral solvate and forcing the metal back into the aqueous phase[1][4].
Quantitative Data Presentation
The table below summarizes validated distribution coefficients (
D
) for DBBP systems, illustrating its high affinity for target metals under specific matrix conditions.
Chemical pathway of solvation extraction demonstrating the formation of a neutral metal-DBBP solvate.
Liquid-Liquid Extraction (LLE) workflow utilizing DBBP for metal recovery and solvent regeneration.
References[3] F. J. Alguacil et al. "The extraction of zinc from chloride solutions using dibutyl butylphosphonate (DBBP) in Exxsol D100". Revista de Metalurgia, CSIC. URL:https://doi.org/10.3989/revmetalm.1999.v35.i4.632[4] F. J. Alguacil et al. "The extraction of zinc from chloride solutions using dibutyl butylphosphonate (DBBP) in Exxsol D100". Revista de Metalurgia, CSIC. URL:https://doi.org/10.3989/revmetalm.1999.v35.i4.632[5] F. J. Alguacil et al. "The extraction of zinc from chloride solutions using dibutyl butylphosphonate (DBBP) in Exxsol D100". Semantic Scholar. URL:https://www.semanticscholar.org/paper/The-extraction-of-zinc-from-chloride-solutions-Alguacil-Schmidt/[1] "Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design". Comptes Rendus Chimie (Académie des sciences). URL:https://comptes-rendus.academie-sciences.fr/chimie/item/CRCHIM_2020__23_3_239_0/[2] "OAK RIDGE NATIONAL LABORATORY". UNT Digital Library. URL:https://digital.library.unt.edu/ark:/67531/metadc1023000/[6] "US4316877A - Extraction of uranium values from phosphoric acid". Google Patents. URL:https://patents.google.com/patent/US4316877A/en
Introduction: The Challenge and Opportunity in Rare Earth Element Recovery
An in-depth guide to the application of Dibutyl Phosphono Phosphate (DBPP) in the recovery of rare earth metals, designed for researchers, scientists, and professionals in drug development. This document provides detaile...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the application of Dibutyl Phosphono Phosphate (DBPP) in the recovery of rare earth metals, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.
Rare Earth Elements (REEs) are a group of 17 chemically similar elements crucial for numerous modern technologies, including electronics, renewable energy, and advanced defense systems.[1] The demand for REEs has surged, yet their recovery and separation present significant challenges.[1] The elements' nearly identical ionic radii and chemical properties make their separation from one another a technically demanding process.[2][3]
Traditional methods for REE extraction often involve energy-intensive processes and the use of harsh chemicals, leading to considerable environmental concerns, including the generation of hazardous waste.[2][4] Furthermore, the economic viability of these processes can be a limiting factor.[2] In this context, solvent extraction has emerged as a primary industrial method for the separation and purification of REEs.[1][5] This technique relies on the selective distribution of metal ions between two immiscible liquid phases.
Organophosphorus compounds, particularly acidic organophosphorus extractants, have proven to be highly effective for the recovery of REEs from various aqueous media.[5][6] This guide focuses on the application of Dibutyl Phosphono Phosphate (DBPP), a representative of this class of extractants, for the recovery of rare earth metals. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer practical guidance for researchers in the field.
Dibutyl Phosphono Phosphate (DBPP): Properties and Synthesis
Dibutyl phosphono phosphate, also known as phosphoric acid dibutyl ester, is an organophosphate compound that can be utilized as an effective extractant in solvent extraction processes.[7] Its molecular structure contains both hydrophobic butyl groups and a hydrophilic phosphono group, rendering it suitable for partitioning between organic and aqueous phases.
Key Properties of Dibutyl Phosphate:
Property
Value
Molecular Formula
C₈H₁₉O₄P
Molecular Weight
210.21 g/mol
Appearance
Liquid
Density
1.06 g/mL at 20 °C
Solubility
Soluble in organic solvents, low solubility in water
Synthesis of Dibutyl Phosphate:
Several methods for the synthesis of dibutyl phosphate have been reported. A common laboratory-scale synthesis involves the reaction of phosphorous acid with n-butanol. The reaction conditions, such as temperature and molar ratio of reactants, are optimized to maximize the yield.[8] An alternative route involves the reaction of butanol with phosphorus oxychloride.[9]
Application Notes: Mechanism of REE Extraction with DBPP
The extraction of REEs using acidic organophosphorus extractants like DBPP generally proceeds via a cation exchange mechanism. The acidic proton of the phosphono group is exchanged for a metal cation, leading to the formation of a neutral metal-extractant complex that is soluble in the organic phase.
The general equilibrium for the extraction of a trivalent REE (REE³⁺) can be represented as:
Where (HA)₂ represents the dimeric form of the extractant in the organic phase.
Key Parameters Influencing Extraction Efficiency:
pH of the Aqueous Phase: The pH of the aqueous feed solution is a critical parameter. As the pH increases, the equilibrium of the extraction reaction shifts to the right, favoring the extraction of REEs. However, at excessively high pH, precipitation of REE hydroxides can occur.
Extractant Concentration: The concentration of DBPP in the organic phase directly influences the extraction efficiency. An increase in the extractant concentration generally leads to a higher distribution ratio of the REEs.[10]
Temperature: The effect of temperature on the extraction process can vary depending on the specific system and should be evaluated empirically.
Organic to Aqueous (O:A) Phase Ratio: This ratio affects the loading capacity of the organic phase and the number of stages required for efficient extraction and stripping.[10][11]
Contact Time: Sufficient contact time between the aqueous and organic phases is necessary to achieve extraction equilibrium.[10]
Experimental Workflow for REE Recovery
The overall process for REE recovery using DBPP involves several key stages: extraction, scrubbing (optional), and stripping.
Caption: Workflow for REE recovery using solvent extraction.
Protocols: Experimental Procedure for REE Extraction using DBPP
This section provides a detailed step-by-step protocol for a laboratory-scale REE extraction experiment.
1. Reagent and Equipment Preparation
Reagents:
Dibutyl Phosphono Phosphate (DBPP)
Organic diluent (e.g., kerosene, hexane)
REE-containing aqueous feed solution (e.g., from leached ore or industrial waste)
Stripping agent (e.g., 2M HCl or 2M HNO₃)
pH adjustment solutions (e.g., dilute NaOH and HCl)
Equipment:
Separatory funnels
Mechanical shaker
pH meter
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis
2. Preparation of the Organic Phase (Solvent)
Accurately weigh the required amount of DBPP.
Dissolve the DBPP in the organic diluent to achieve the desired concentration (e.g., 0.5 M).
Ensure complete dissolution by thorough mixing.
3. Extraction Procedure
Transfer a known volume of the REE-containing aqueous feed and the prepared organic solvent into a separatory funnel at a specific O:A ratio (e.g., 1:1).
Adjust the initial pH of the aqueous phase to the desired value using dilute NaOH or HCl.
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
Allow the phases to separate completely.
Carefully separate the two phases. The lower aqueous phase is the raffinate, and the upper organic phase is the loaded solvent.
Take samples from the raffinate for REE concentration analysis.
4. Scrubbing (Optional)
To remove any co-extracted impurities from the loaded organic phase, a scrubbing step can be introduced. This involves contacting the loaded organic with a suitable scrubbing solution.[10][12]
5. Stripping Procedure
Transfer the loaded organic phase and a known volume of the stripping agent (e.g., 2M HCl) into a clean separatory funnel.
Shake the funnel for a sufficient time (e.g., 30 minutes) to transfer the REEs from the organic phase to the aqueous stripping solution.
Allow the phases to separate.
Collect the aqueous phase (pregnant strip solution) containing the concentrated REEs.
The stripped organic phase can be recycled for further extraction cycles.
6. Analysis
Analyze the REE concentrations in the initial aqueous feed, the raffinate, and the pregnant strip solution using ICP-MS or a similar analytical technique.[13] The extraction efficiency (%E) and stripping efficiency (%S) can be calculated as follows:
Why Is Separating Rare Earth Ores So Challenged? - Prominer (Shanghai) Mining Technology Co.,Ltd.
Recovery of Rare Earth Elements: Challenges, Innovations and Sustainable Practices | Omics.
What Are the Challenges of Rare Earth Element Extraction? → Question.
Why Separating and Refining Rare Earth Elements is So Difficult to Scale.
Study on Synthesis Technology of Dibutyl Phosphate - ResearchG
Synthesis of dibutylalkyl phosphonates.
Solvent Extraction of Rare Earth Elements
CN102351896B - Method for producing dibutyl phosphate by comprehensively using three wastes in production process - Google P
Dibutyl phosph
Extraction chromatography for separation of rare earth elements - Diva-Portal.org.
Separation of rare earth elements from the leaching solution of waste phosphors by solvent extraction with Cyanex 272 and its - journalssystem.com.
Recovery of Rare Earth Element from Acid Mine Drainage Using Organo-Phosphorus Extractants and Ionic Liquids - Semantic Scholar.
The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry.
The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry.
Organophosphorus compounds, specifically Dibutyl Phosphono Phosphate (DBPP) and its primary derivative Dibutyl Phosphate (DBP), have emerged as highly efficient, halogen-free flame retardant (FR) additives. Unlike traditional polybrominated diphenyl ethers (PBDEs), which pose severe environmental and health risks, DBPP derivatives offer a sustainable pathway to achieving stringent UL-94 V-0 ratings in polymer matrices such as ethylene-vinyl acetate (EVA), polyurethanes, and natural rubber[1].
Mechanistic Causality:
DBPP operates via a synergistic, dual-phase mechanism[1]:
Condensed Phase: Upon thermal degradation, DBPP decomposes to yield phosphoric acid derivatives. These acids catalyze the dehydration of the polymer matrix, promoting extensive crosslinking and the formation of a carbonaceous char layer. This char acts as a physical insulating barrier against heat and oxygen transfer.
Gas Phase: Thermal cleavage of the phosphorus-oxygen bonds releases volatile phosphorus radicals (PO·). These radicals scavenge highly reactive hydrogen (H·) and hydroxyl (OH·) radicals in the flame zone, effectively interrupting the exothermic combustion chain reaction.
Mechanistic pathway of DBPP flame retardancy in gas and condensed phases.
Experimental Protocols
To prevent the migration and leaching of small-molecule FR additives over time, it is highly recommended to covalently bind DBPP/DBP to the polymer backbone. The following protocols detail the synthesis of Dibutyl Phosphate-Bound Natural Rubber (DBNR) and its subsequent dynamic vulcanization with EVA to create a high-performance Thermoplastic Vulcanizate (TPV)[2].
Protocol 1: Synthesis of DBPP-Functionalized Elastomer (DBNR)
Objective: Covalently graft the phosphorus moiety onto an epoxidized natural rubber (ENR) backbone via a ring-opening reaction.
Causality: Covalent bonding ensures inherent, non-leaching flame retardancy, preserving the material's mechanical integrity over its lifecycle[2].
Epoxidation: Dilute natural rubber latex to 20% DRC. Slowly add formic acid and hydrogen peroxide (1:1 molar ratio to isoprene units) at 50°C for 4 hours to synthesize Epoxidized Natural Rubber (ENR-20).
Self-Validation Check: Precipitate a small aliquot in methanol and analyze via FTIR. Proceed to the next step only if the characteristic oxirane ring peak at 870 cm⁻¹ is confirmed.
Grafting Reaction: Dissolve 100 g of purified ENR-20 in 1 L of toluene. Heat the solution to 80°C under continuous nitrogen purging.
DBPP Addition: Dropwise add 20 mol% of DBPP over 30 minutes. The acidic nature of DBPP auto-catalyzes the oxirane ring-opening.
Reflux & Recovery: Maintain the reaction at 80°C for 6 hours. Precipitate the resulting DBNR in excess methanol, wash with distilled water to remove unreacted DBPP, and dry in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Preparation of Flame-Retardant TPVs via Dynamic Vulcanization
Objective: Blend DBNR with a thermoplastic matrix (EVA) while simultaneously crosslinking the rubber phase.
Causality: Dynamic vulcanization locks the DBNR into micro-dispersed crosslinked domains within the continuous EVA phase. This morphology is critical; it preserves the thermoplastic processability of EVA while leveraging the elasticity and flame retardancy of DBNR[2].
Step-by-Step Methodology:
Mastication: Introduce EVA pellets into an internal melt mixer preheated to 160°C. Set rotor speed to 50 rpm. Masticate for 2 minutes until fully melted.
Blending: Add the synthesized DBNR (e.g., in a 50/50 weight ratio to EVA). Mix for an additional 3 minutes to ensure homogeneous phase distribution.
Self-Validation Check: Monitor the mixing torque. The torque will sharply increase as the DBNR phase crosslinks. Continue mixing until the torque stabilizes (approx. 5-7 minutes), indicating the completion of dynamic vulcanization[2].
Molding: Discharge the TPV melt and immediately transfer it to a compression molder. Press at 180°C under 10 MPa for 10 minutes to form 2 mm and 3 mm thick plaques for testing.
Step-by-step workflow for formulating dynamically vulcanized flame-retardant TPVs.
Flammability and Thermal Characterization
To validate the efficacy of the DBPP-functionalized TPVs, standardized flammability metrics must be recorded.
Table 1: Quantitative Flammability Data for DBNR/EVA Blends
Data synthesized from benchmark studies on DBPP-bound elastomers[2].
Material Formulation
DBNR Content (wt%)
EVA Content (wt%)
LOI (%)
UL-94 Rating
Burning Rate (mm/s)
Neat EVA (Control)
0
100
19.5
Fail
> 1.50
DBNR/EVA (25/75)
25
75
23.2
V-2
0.45
DBNR/EVA (50/50)
50
50
26.8
V-1
0.28
DBNR/EVA (75/25)
75
25
28.5
V-0
0.22
Pure DBNR
100
0
30.2
V-0
0.20
Data Interpretation & Causality:
The incorporation of DBPP-functionalized rubber significantly reduces the burning rate. At 50% DBNR loading and above, the interfacial adhesion between the crosslinked rubber domains and the EVA matrix traps the decomposing polymer. This promotes a dense char layer that prevents melt-dripping (a common failure point in neat EVA), allowing the material to achieve V-1 and V-0 ratings[2].
Troubleshooting and Optimization Insights
Premature Crosslinking (Scorch): If the mixing torque spikes immediately upon adding DBNR to EVA (before peroxide addition), residual acidic DBPP may be catalyzing premature crosslinking. Ensure thorough washing of DBNR during Protocol 1 to neutralize unreacted acid.
Poor Mechanical Properties: If the TPV exhibits low elongation at break, the dynamic vulcanization may have resulted in overly large rubber domains. Increase the rotor speed during Protocol 2 (Step 3) to increase shear stress, ensuring finer dispersion of the vulcanized DBNR particles within the thermoplastic matrix[2].
References
Title: Dibutyl Phosphate as a Flame Retardant: Safety and Application. Source: nbinno.com.
Title: Flame Retardancy and Properties of Thermoplastic Vulcanizates from Dibutyl Phosphate-Bound Natural Rubber/Ethylene Vinyl Acetate Blends. Source: tandfonline.com.
Title: The Future of Dibutyl Phosphate: Innovations in Industrial Applications. Source: rockchemicalsinc.com.
Application Note: Preparation of Dibutyl Phosphate Stock Solutions for Chromatography
Introduction Dibutyl phosphate (DBP), also known as dibutyl hydrogen phosphate, is an organophosphorus compound with significant applications in analytical and separation sciences.[1][2] In chromatography, it is frequent...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Dibutyl phosphate (DBP), also known as dibutyl hydrogen phosphate, is an organophosphorus compound with significant applications in analytical and separation sciences.[1][2] In chromatography, it is frequently utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4][5] Its mechanism involves forming a neutral, hydrophobic ion-pair with charged analytes in the mobile phase.[4][6] This interaction increases the analyte's affinity for the non-polar stationary phase (like C8 or C18), enabling the separation and retention of otherwise poorly retained ionic or highly polar compounds.[3][4]
The accuracy and reliability of chromatographic analyses employing DBP are fundamentally dependent on the precise preparation of stock solutions. Improperly prepared solutions can lead to issues such as peak shape distortion, retention time shifts, and non-reproducible results. This guide provides a comprehensive, field-proven protocol for the preparation, validation, and storage of dibutyl phosphate stock solutions, ensuring high-quality data for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is critical for safe handling and accurate preparation.
Dibutyl phosphate is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[9][12]
Hazard Statements: Causes severe skin burns and eye damage.[7][9][12][13] Harmful if swallowed.[7]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][14]
Handling: Conduct all handling and solution preparation within a certified chemical fume hood to avoid inhalation of aerosols or vapors.[8]
Spill & Waste: In case of a spill, neutralize cautiously, absorb with an inert material, and collect in a sealed container for hazardous waste disposal.[8] Dispose of all waste in accordance with local, state, and federal regulations.
Protocol: Preparation of a 100 mM Dibutyl Phosphate Aqueous Stock Solution
This protocol details the preparation of a 100 mL, 100 mM primary stock solution, a common starting concentration for preparing working standards and mobile phases.
Materials and Equipment
Dibutyl phosphate (DBP), ≥98% purity
HPLC-grade Methanol
HPLC-grade or ultrapure (18.2 MΩ·cm) water
Calibrated analytical balance (4-decimal place)
100 mL volumetric flask (Class A)
Glass beaker (50 mL)
Glass stirring rod or magnetic stirrer with stir bar
Volumetric pipettes (Class A)
0.22 µm or 0.45 µm syringe filters (ensure compatibility with aqueous/organic solutions)
Appropriate syringes
Amber glass storage bottle
Step-by-Step Preparation Workflow
The following workflow is designed to ensure accuracy, complete dissolution, and solution stability.
Caption: Workflow for Dibutyl Phosphate Stock Solution Preparation.
Detailed Experimental Steps
Calculation:
Causality: Accurate calculation is the foundation of an accurate stock solution.
Mass (g) = Moles × Molecular Weight ( g/mol ) = 0.01 mol × 210.21 g/mol = 2.1021 g
Weighing:
Causality: DBP is a dense, viscous liquid. Weighing by difference into a beaker prevents loss of material and ensures accuracy.
Place a 50 mL glass beaker on the analytical balance and tare.
Carefully add approximately 2.1021 g of dibutyl phosphate to the beaker and record the exact mass.
Initial Dissolution:
Causality: While DBP is water-soluble, its viscous nature can make dissolution slow. Using a small amount of a miscible organic solvent like methanol first ensures rapid and complete dissolution before dilution with the aqueous phase.[15]
In the fume hood, add ~10-15 mL of HPLC-grade methanol to the beaker containing the DBP.
Stir with a glass rod or magnetic stirrer until the DBP is completely dissolved and no oily residue is visible.
Quantitative Transfer:
Causality: To ensure the entire weighed amount of DBP is included in the final volume, a quantitative transfer is essential.
Carefully pour the dissolved DBP solution from the beaker into the 100 mL Class A volumetric flask.
Rinsing:
Causality: Residual DBP will adhere to the walls of the beaker. Rinsing with the final diluent (water) ensures all material is transferred.
Add ~15-20 mL of HPLC-grade water to the beaker, swirl to rinse the sides, and transfer the rinsing to the volumetric flask.
Repeat this rinsing step at least two more times.
Dilution to Final Volume:
Causality: Using a Class A volumetric flask and bringing the solution to the calibration mark at eye level minimizes volume errors.
Continue to add HPLC-grade water to the flask until the liquid level is close to the calibration mark.
Use a pipette or dropper to add the final amount of water until the bottom of the meniscus is perfectly aligned with the mark.
Cap the flask and invert it 15-20 times to ensure a homogenous solution.
Filtration:
Causality: Filtering removes any potential microparticulates from the reagent or solvent, protecting sensitive chromatography columns and instrument components from blockages.
Draw the solution into a syringe and attach a 0.22 µm or 0.45 µm syringe filter.
Filter the solution into the final, clean amber glass storage bottle.
Validation, Storage, and Stability
Quality Control and Validation
A freshly prepared stock solution should be validated before use in critical assays.
Visual Inspection: The solution should be clear, colorless, and free of any particulates.
pH Measurement: Measure and record the pH of the stock solution. As a medium-strong acid, a 100 mM solution will be acidic.[8] This value can serve as a QC check for future batches.
Functional Test: Prepare a simple standard and inject it onto the intended chromatography system. Verify that the retention time and peak shape of a known analyte are consistent with expected results when using the new stock solution to prepare the mobile phase.
Storage and Stability
Storage Conditions: Store the stock solution in a tightly sealed amber glass bottle to protect it from light. Refrigeration at 2-8°C is recommended to minimize potential degradation or microbial growth.
Stability: Dibutyl phosphate is chemically stable in aqueous solutions.[11] However, for chromatography, it is best practice to prepare fresh stock solutions regularly. A recommended shelf-life for a refrigerated aqueous stock solution is 1-3 months. For GMP environments, stability must be formally validated.
References
Vertex AI Search. (n.d.). Ion pair chromatography reagents.
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
UNT Digital Library. (2026, January 24). Ion Chromatography Analysis of Dibutyl Phosphoric Acid.
Sciencelab.com. (n.d.). Dibutyl Phosphate - Material Safety Data Sheet (MSDS).
OECD SIDS. (n.d.). DIBUTYL PHOSPHATE CAS N°: 107-66-4.
LCGC International. (n.d.). Ion Pairing - Blessing or Curse?.
University of Canterbury. (n.d.). Lecture 18: Ion Chromatography.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Dibutyl phosphate.
National Institutes of Health (NIH), PubChem. (n.d.). Dibutyl phosphate.
ChemicalBook. (2026, March 14). Chemical Safety Data Sheet MSDS / SDS - Dibutyl butanephosphonate.
INCHEM. (n.d.). ICSC 1278 - DIBUTYL PHOSPHATE.
LGC Standards. (2026, January 02). SAFETY DATA SHEET - Di-n-butylphosphate.
Cole-Parmer. (2005, October 03). Material Safety Data Sheet - Dibutyl Phosphate (Techn).
National Oceanic and Atmospheric Administration (NOAA). (n.d.). DIBUTYL PHOSPHATE - CAMEO Chemicals.
CymitQuimica. (n.d.). CAS 107-66-4: Dibutyl phosphate.
Application Notes and Protocols: The Role of Dibutyl Hydrogen Phosphate as a Ligand in Coordination Chemistry
Abstract Dibutyl hydrogen phosphate (DBP), a dialkyl phosphate ester with the chemical formula C₈H₁₉O₄P, is a ligand of significant interest in coordination chemistry.[1] While it has broad applications, its role is part...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Dibutyl hydrogen phosphate (DBP), a dialkyl phosphate ester with the chemical formula C₈H₁₉O₄P, is a ligand of significant interest in coordination chemistry.[1] While it has broad applications, its role is particularly critical in the nuclear industry, where it emerges as a degradation product of tributyl phosphate (TBP) in the PUREX (Plutonium and Uranium Recovery by Extraction) process.[2] The presence of DBP can significantly impact process efficiency by forming highly stable, lipophilic complexes with uranium and plutonium, thereby inhibiting their back-extraction.[2] This guide provides an in-depth exploration of the coordination chemistry of DBP, detailing its ligand properties, common coordination modes, and protocols for the synthesis and characterization of its metal complexes. It is intended for researchers, chemists, and professionals in materials science and drug development who wish to understand and harness the unique properties of this versatile ligand.
Introduction to Dibutyl Hydrogen Phosphate (DBP) as a Ligand
Dibutyl hydrogen phosphate, also known as di-n-butyl phosphate, is a monoanionic ligand upon deprotonation. It belongs to the broader class of organophosphorus compounds that are known for their strong coordinating ability with a wide range of metal ions.[3][4] The key to DBP's efficacy as a ligand lies in the electronic properties of the phosphate group. The phosphoryl oxygen (P=O) is a strong Lewis base, readily donating its electron pair to a metal center. The presence of a hydroxyl group (P-OH) allows for deprotonation, creating a monoanionic ligand, [(C₄H₉O)₂PO₂]⁻, which forms strong ionic and coordinate bonds. The two butyl groups impart significant lipophilicity, making its metal complexes highly soluble in organic solvents, a property that is central to its role in solvent extraction processes.[2]
Table 1: Physicochemical Properties of Dibutyl Hydrogen Phosphate
The versatility of the deprotonated DBP anion allows for several coordination modes, which dictates the final structure of the metal complex, ranging from simple mononuclear species to complex coordination polymers.
Causality of Bonding Preference: The preference for a specific coordination mode is driven by several factors:
Metal Ion Properties: The size, charge, and preferred coordination geometry of the metal ion are primary determinants. Hard metal ions like UO₂²⁺ and other actinides have a high affinity for the hard oxygen donors of the phosphate group.
Steric Hindrance: The bulky butyl groups can influence the number of ligands that can fit around a metal center, sometimes favoring bridging modes over chelating ones.
Presence of Auxiliary Ligands: Other ligands in the coordination sphere can compete for binding sites and influence the DBP's binding mode. For instance, the presence of strong neutral donors like imidazole can lead to the formation of mononuclear complexes instead of polymeric structures.[6]
// Invisible nodes for positioning labels
L1 [label="P=O coordination", shape=plaintext, pos="-2,0.8!"];
L2 [label="P=O and P-O⁻ chelate", shape=plaintext, pos="3,0.5!"];
L3 [label="Forms polymers/dimers", shape=plaintext, pos="0.5,-2.2!"];
}
ends
Caption: Common coordination modes of the dibutyl phosphate anion.
Diphosphates exhibit a strong tendency to act as mononegative bridging ligands rather than neutral monodentate or chelating terminal ligands.[2] This preference is particularly evident in the formation of polymeric structures, such as the catena-bis(μ-di-n-butyl phosphato-O,O')dioxouranium(VI) complex, where DBP ligands bridge uranyl centers to form extended chains.[7]
Experimental Protocols: Synthesis of Metal-DBP Complexes
The synthesis of metal-DBP complexes is typically achieved through the reaction of a metal salt with DBP in a suitable solvent. The high lipophilicity of the butyl groups often necessitates the use of organic solvents, which can also present a challenge for isolating solid, crystalline products.[2]
Protocol 1: Synthesis of a Uranyl-DBP Complex in an Acidic Medium
This protocol simulates the conditions under which uranyl-DBP complexes form in the PUREX process.
Causality and Justification:
Nitric Acid Medium: The use of nitric acid mimics the acidic aqueous phase in nuclear fuel reprocessing. The concentration of HNO₃ can influence the exact stoichiometry of the resulting complex, with nitrate ions sometimes coordinating to the uranium center at higher acidities.
Organic Solvent: A non-polar organic solvent like dodecane or kerosene is used to simulate the organic phase in solvent extraction.
Stoichiometry: A 4:1 DBP-to-uranium ratio is often used to ensure complete complexation, reflecting conditions where DBP accumulates.
Procedure:
Prepare Aqueous Phase: Dissolve a known quantity of depleted uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) in 1.0 M nitric acid (HNO₃) to create a stock solution of UO₂²⁺.
Prepare Organic Phase: Prepare a solution of dibutyl hydrogen phosphate (DBP) in dodecane (or a similar inert hydrocarbon) at a concentration four times that of the uranium in the aqueous phase.
Reaction: In a separatory funnel, combine equal volumes of the aqueous and organic phases.
Mixing: Shake the funnel vigorously for 15-20 minutes to ensure complete phase transfer and reaction. A pale yellow precipitate or gel may form in the organic phase or at the interface.
Separation: Allow the phases to separate. Carefully collect the organic phase, which now contains the uranyl-DBP complex.
Characterization: Analyze the organic phase directly using spectroscopic methods (see Section 4) to confirm the formation of the UO₂(DBP)₂ complex.[8]
Protocol 2: Synthesis of a Discrete Cobalt(II)-DBP Complex
This protocol demonstrates the synthesis of a transition metal complex using an auxiliary ligand to prevent polymerization.
Causality and Justification:
Auxiliary Ligand: A neutral, N-donating ligand like imidazole or 3,5-dimethylpyrazole is used. It coordinates to the metal center, satisfying its coordination number and sterically hindering the formation of bridging DBP linkages, which leads to the isolation of discrete mononuclear complexes.[6]
Methanol Solvent: Methanol is a suitable solvent for both the cobalt(II) acetate and the DBP, facilitating a homogeneous reaction.
Procedure:
Preparation: In a round-bottom flask, dissolve one equivalent of cobalt(II) acetate tetrahydrate in methanol.
Ligand Addition: To the stirring solution, add four equivalents of an auxiliary ligand (e.g., imidazole). Stir until fully dissolved.
DBP Addition: Slowly add two equivalents of dibutyl hydrogen phosphate (DBP) to the solution. A color change should be observed as the complex forms.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
Isolation: Reduce the solvent volume under vacuum until precipitation begins. Cool the flask to 0°C to maximize crystallization.
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization: Analyze the product using techniques like single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy.
Characterization of DBP Complexes
A combination of spectroscopic and structural techniques is essential for the unambiguous characterization of metal-DBP complexes.
³¹P NMR Spectroscopy: This is a powerful tool for probing the phosphorus environment. The coordination of the phosphoryl oxygen to a metal center causes a downfield shift in the ³¹P NMR signal compared to the free ligand. For example, a shift of +2.47 ppm was observed for a uranyl diphenyl phosphate complex, indicating its potential utility in identifying complexation.[2]
Infrared (IR) Spectroscopy: Coordination through the P=O group weakens the double bond, resulting in a decrease in its stretching frequency (ν(P=O)). This shift to lower wavenumbers is a hallmark of DBP coordination and can help distinguish between different binding modes.
UV-Vis Spectroscopy: For transition metal complexes, d-d electronic transitions can provide information about the coordination geometry of the metal center.[6] In actinide chemistry, it is used to monitor the concentration of species like the uranyl ion.[8]
Single-Crystal X-ray Diffraction: This is the definitive technique for determining the solid-state structure, providing precise information on bond lengths, bond angles, and the specific coordination mode of the DBP ligand.[2][7]
Table 2: Typical Spectroscopic Data for DBP Complexation
Technique
Free Ligand (DBP)
Coordinated Ligand (M-DBP)
Rationale for Change
IR (ν(P=O))
~1250-1280 cm⁻¹
~1100-1200 cm⁻¹
Weakening of the P=O bond upon coordination to the metal center.
³¹P NMR (δ)
Normalized to 0 ppm
Positive shift (downfield)
Deshielding of the phosphorus nucleus due to electron donation from the phosphoryl oxygen to the metal.
Key Application: Impact on the PUREX Process
The most studied and arguably most critical role of DBP in coordination chemistry is its detrimental effect on the PUREX process for recycling spent nuclear fuel.
The Mechanism of Inhibition:
TBP Degradation: In the highly acidic and radioactive environment of the PUREX process, the primary extractant, tributyl phosphate (TBP), undergoes hydrolysis and radiolysis to form DBP and monobutyl phosphate (MBP).[2]
Strong Complexation: DBP is a much stronger complexing agent for actinide ions than TBP.[2] It reacts with UO₂²⁺ and Pu⁴⁺ in the organic phase to form extremely stable complexes, such as UO₂(DBP)₂.[8]
Inhibition of Back-Extraction: The goal of the subsequent process step is to strip (back-extract) uranium and plutonium from the organic phase into a fresh aqueous phase. However, the actinide-DBP complexes are so stable and lipophilic that they resist this back-extraction, effectively trapping the valuable actinides in the organic solvent.[2]
Process Complications: This retention of actinides lowers the overall efficiency of the separation process and can lead to the accumulation of fissile material in waste streams, posing a potential criticality hazard.
// Nodes
A [label="Spent Fuel\nin HNO₃ (aq)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Solvent Extraction\n(TBP in Kerosene)", fillcolor="#FFFFFF", fontcolor="#202124"];
C [label="Organic Phase:\nUO₂(NO₃)₂(TBP)₂\nPu(NO₃)₄(TBP)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Aqueous Phase:\nFission Products", fillcolor="#5F6368", fontcolor="#FFFFFF"];
E [label="Back-Extraction\n(Stripping)", fillcolor="#FFFFFF", fontcolor="#202124"];
F [label="Purified U, Pu\n(aq)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Radiolysis / Hydrolysis", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];
H [label="Formation of DBP", fillcolor="#FBBC05", fontcolor="#202124"];
I [label="Stable Organic Complex:\nUO₂(DBP)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"];
J [label="INHIBITION", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,bold"];
// Edges
A -> B;
B -> C [label="U/Pu extract"];
B -> D;
C -> E;
E -> F [label="Successful"];
C -> G [style=dashed, arrowhead=none];
G -> H [style=dashed];
H -> I [label="Traps U/Pu"];
I -> J [style=bold, color="#EA4335"];
J -> E [style=bold, color="#EA4335", arrowhead=tee];
}
ends
Caption: Workflow illustrating the inhibitory role of DBP in the PUREX process.
Conclusion
Dibutyl hydrogen phosphate is a ligand with a dual nature. Its strong coordinating ability and the lipophilicity of its complexes make it a powerful tool in solvent extraction and a versatile building block for creating diverse metal-organic structures. However, these same properties make it a significant challenge in industrial processes like nuclear fuel reprocessing. A thorough understanding of its coordination chemistry, as outlined in this guide, is crucial for developing methods to mitigate its negative effects or to harness its unique properties for the design of new materials, catalysts, and functional molecules.
References
University of Manchester, BNFL. (n.d.). Phosphate and Phosphate Analogue Complexes of Uranyl Nitrate.
Creech, E. T., et al. (1984, March 30). Influence of uranyldibutyl phosphate on the uv/vis spectrophotometric online monitoring of uranium in tributylphosphate/hydrocarbon solvent. OSTI.GOV.
Hurst, F. J., & Taylor, J. C. (1982). Solvent-extraction complexes of the uranyl ion. 2. Crystal and molecular structures of catena-bis(.mu.-di-n-butyl phosphato-O,O')dioxouranium(VI) and bis(.mu.-di-n-butyl phosphato-O,O')bis[(nitrato)(tri-n-butylphosphine oxide)dioxouranium(VI)]. ACS Publications.
Kandala, S., et al. (2001). Di tert -butyl Phosphate Complexes of Cobalt(II) and Zinc(II) as Precursors for Ceramic M(PO₃)₂ and M₂P₂O₇ Materials: Synthesis, Spectral Characterization, Structural Studies, and Role of Auxiliary Ligands. Inorganic Chemistry, 40(3), 427-434.
Savić, A., et al. (n.d.). Phosphonates, their complexes and bio-applications: A spectrum of surprising diversity. ResearchGate.
Powell, B., Navratil, J. D., & Thompson, M. (n.d.). CHEMISTRY OF URANIUM DIBUTYL PHOSPHATE. IAEA.
Wikipedia. (n.d.). Transition metal phosphate complex.
PubChem. (n.d.). Dibutyl phosphate. National Institutes of Health.
NextSDS. (n.d.). Dibutyl hydrogen phosphate — Chemical Substance Information.
Technical Support Center: Preventing Dibutyl Phosphono Phosphate Hydrolysis
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with sensitive organophosphate intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with sensitive organophosphate intermediates. Dibutyl phosphono phosphate (a functionalized pyrophosphate) presents significant stability challenges due to its highly labile P-O-P anhydride linkage.
This living document synthesizes thermodynamic principles, kinetic data, and field-proven methodologies to help you diagnose, troubleshoot, and completely prevent acid-catalyzed hydrolysis during your workflows.
Part 1: Mechanistic Diagnostic & FAQs
Before implementing a solution, it is critical to understand the exact thermodynamic and kinetic forces driving the degradation of your compound.
Q1: Why does dibutyl phosphono phosphate degrade so rapidly in acidic media compared to basic or neutral conditions?A1: The instability is inherent to the P-O-P anhydride bond. In an acidic environment, the bridging oxygen or the terminal phosphoryl oxygen becomes rapidly protonated. This protonation draws electron density away from the phosphorus atom, exponentially increasing its electrophilicity. Consequently, the activation energy required for a nucleophilic attack by water is drastically lowered, leading to rapid bond cleavage .
Mechanism of acid-catalyzed hydrolysis of the P-O-P anhydride linkage.
Q2: We are forced to use acidic conditions for our extraction step. What variables have the highest impact on preserving the molecule?A2: Hydrolysis requires three components to proceed: a susceptible electrophile (the protonated P-O-P bond), a nucleophile (water), and sufficient thermal energy to reach the transition state. By manipulating the environment, you can starve the reaction of these requirements. The table below outlines the quantitative impact of these variables based on established pyrophosphate kinetic profiles .
Quantitative Impact of Environmental Variables on P-O-P Hydrolysis
Variable
Experimental Condition
Relative Hydrolysis Rate
Mechanistic Causality
Temperature
25 °C vs. 4 °C
~10x increase at 25 °C
Higher thermal energy readily overcomes the activation energy barrier for nucleophilic attack.
pH Level
pH 1.0 vs. pH 4.5
>100x increase at pH 1.0
High[H⁺] shifts equilibrium to the highly reactive, fully protonated PP(V) species.
Solvent Matrix
Aqueous vs. 90% Acetonitrile
>50x decrease in ACN
Reduced water activity starves the reaction of the required nucleophile (H₂O).
Stabilizers
None vs. Carbodiimide
Significant reduction
Scavenges trace water and residual acids, effectively preventing autocatalytic degradation.
Q3: Can chemical stabilizers be used to protect the anhydride linkage during prolonged storage?A3: Yes. While steric hindrance protects some organophosphates , dibutyl phosphono phosphate benefits most from chemical scavenging. Adding a carbodiimide-based scavenger (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) to the organic storage phase will actively consume trace water and residual carboxylic/phosphoric acids, forming stable, inert ureas. This breaks the autocatalytic degradation loop.
Part 2: Self-Validating Protocol for Acidic Extraction
When an acidic environment is unavoidable (e.g., during the protonation of a target amine for phase separation), you must employ a kinetically controlled extraction. This protocol is designed as a self-validating system: it uses phase partitioning to physically separate the target from the nucleophile, and incorporates an analytical checkpoint to guarantee integrity.
Optimized workflow for handling dibutyl phosphono phosphate in acidic media.
Step-by-Step Methodology
Step 1: Pre-chilling and Solvent Preparation
Action: Chill all aqueous buffers and organic extraction solvents (e.g., Dichloromethane, DCM) to strictly 0–4 °C using an ice bath.
Causality: The Arrhenius equation dictates that lowering the ambient temperature exponentially decreases the rate constant of the hydrolysis reaction, buying you critical processing time.
Step 2: Biphasic System Setup
Action: Add 2 volumes of the pre-chilled DCM to 1 volume of the aqueous reaction mixture.
Causality: Creating a biphasic system ensures that as soon as the dibutyl phosphono phosphate is formed or protonated (becoming highly lipophilic), it rapidly partitions into the aprotic organic phase. This physically isolates the sensitive P-O-P bond from the bulk water nucleophile.
Step 3: Controlled Acidification
Action: Dropwise add a mild organic acid (e.g., 0.5 M Citric Acid) under vigorous stirring until the target pH (e.g., 4.0 - 4.5) is reached. Do not use strong mineral acids like HCl or H₂SO₄.
Causality: Strong mineral acids create localized zones of extreme low pH (pH < 1) upon impact, which instantly catalyze P-O-P cleavage before the compound can partition into the organic phase. Mild acids buffer the system, preventing these destructive micro-environments.
Step 4: Rapid Phase Separation & Scavenging
Action: Immediately transfer the mixture to a pre-chilled separatory funnel. Collect the lower organic layer. Immediately add anhydrous Magnesium Sulfate (MgSO₄) and 0.1 equivalents of a carbodiimide scavenger.
Causality: MgSO₄ removes bulk water droplets, while the carbodiimide reacts with trace molecular water and any co-extracted acid, halting any latent autocatalytic degradation in the organic phase.
Step 5: System Validation via ³¹P-NMR
Action: Evaporate a small aliquot of the solvent under a gentle stream of Argon at room temperature (strictly avoid heating). Dissolve the residue in anhydrous CDCl₃ and perform ³¹P-NMR spectroscopy.
Causality (Self-Validation): Intact dibutyl phosphono phosphate will present characteristic coupled phosphorus signals (typically doublets) representing the intact P-O-P system. If the protocol failed, hydrolysis will yield distinct, uncoupled singlets corresponding to cleaved dibutyl phosphate and inorganic phosphate.
References
Title: II (A). The Role of the Hydrogen Ion in the Hydrolysis of Sodium Pyrophosphate
Source: Canadian Journal of Chemistry (Canadian Science Publishing)
URL: [Link]
Title: The relative hydrolytic reactivities of pyrophosphites and pyrophosphates
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase
Source: Biochemistry (PubMed / NIH)
URL: [Link]
Optimization
Technical Support Center: Troubleshooting Organophosphate Degradation in GC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling with the gas chromat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling with the gas chromatography-mass spectrometry (GC-MS) analysis of highly labile organophosphorus compounds, specifically dibutyl phosphono phosphate (DBPP) and its primary degradation product, dibutyl phosphate (DBP) .
Analyzing pyrophosphates and alkyl phosphates via GC-MS presents significant chromatographic challenges. These molecules are highly polar and thermally unstable, making them prone to degradation and irreversible adsorption within the sample introduction system. This guide provides field-proven, self-validating methodologies to ensure structural integrity and quantitative accuracy during your analyses.
Troubleshooting Guides & FAQs
Q1: Why am I observing multiple unexpected peaks, severe peak tailing, or a complete absence of the DBPP peak in my chromatogram?A1: This is a classic symptom of thermal cleavage and active-site adsorption. DBPP contains a highly labile pyrophosphate (P-O-P) linkage and free, highly polar hydroxyl (-OH) groups.
Thermal Degradation: When introduced into a standard split/splitless inlet maintained at high temperatures (>250°C), the thermal energy exceeds the activation energy required to cleave the P-O-P bond, rapidly degrading DBPP into DBP and mono-butyl phosphate.
Adsorption: The free P-OH groups act as strong hydrogen-bond donors. If your GC liner or column contains active silanol (-Si-OH) sites or metal impurities, the phosphate moiety will irreversibly bind to these sites, causing severe peak tailing or complete signal loss.
Q2: What is the most robust derivatization strategy to prevent this degradation?A2: Derivatization is non-negotiable for these compounds. You must mask the active acidic proton to increase volatility and thermal stability. While methylation (using diazomethane) is highly effective, its explosive and toxic nature makes it unsuitable for many routine labs. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS is the gold standard. Silylation converts the active P-OH group into a sterically hindered, thermally stable P-O-Si(CH3)3 ether, which prevents hydrogen bonding in the inlet and column ().
Q3: How do I optimize the GC inlet to prevent thermal shock to the P-O-P bonds?A3: You must abandon isothermal hot injections. Transition your method to Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection. PTV allows you to inject the sample into a cold liner (e.g., 40°C). The solvent is vented safely, and the inlet is then ballistically heated to transfer the intact analytes to the column. This completely eliminates the thermal shock that shatters the pyrophosphate bonds upon injection ().
Q4: Which GC column phase is best suited for derivatized organophosphates?A4: Use a low-bleed, ultra-inert column with a slight polarity to match the derivatized analyte, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5MS or Rxi-5Sil MS). Ensure the column is specifically designated as "Ultra Inert" (UI) to guarantee that residual silanol activity has been rigorously capped.
Data Presentation: Optimization Strategies
The following table summarizes the quantitative impact of various GC-MS optimization strategies on DBPP/DBP recovery and peak fidelity.
Some thermal cleavage of P-O-P bond still occurs at 250°C.
Silylation + PTV Injection
Cold injection (40°C) + TMS masking.
95 - 99%
1.0 - 1.1 (Ideal)
Requires specialized PTV inlet hardware and optimization.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation checks.
Protocol 1: Silylation of DBPP/DBP using BSTFA + 1% TMCS
Causality Note: Moisture is the enemy of silylation. Water will outcompete the phosphate hydroxyl for the trimethylsilyl group, hydrolyzing BSTFA into hexamethyldisiloxane (HMDS) and leaving your analyte underivatized.
Preparation: Transfer 100 µL of the sample extract into a deactivated glass GC vial. Add 10 µL of an isotopically labeled internal standard (e.g., DBP-d18) to serve as a derivatization efficiency monitor.
Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity (UHP) nitrogen at 35°C.
Reagent Addition: Immediately add 50 µL of anhydrous pyridine (acts as an acid scavenger) and 50 µL of BSTFA containing 1% TMCS.
Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. Heat accelerates the nucleophilic attack of the phosphate oxygen on the silicon atom.
Validation Check: Analyze the sample via GC-MS. Extract the mass chromatogram for the underivatized internal standard. If the underivatized mass is present at >5% relative to the derivatized mass, your reagents are degraded by moisture, and the batch must be re-prepared.
Protocol 2: PTV Inlet Optimization for Thermally Labile Phosphates
Causality Note: Using a baffled, glass-wool-free liner prevents the catalytic degradation of the phosphate ester bonds that occurs on the high surface area of glass wool fibers.
Hardware Setup: Install a dimpled or baffled Ultra-Inert PTV liner. Do not use glass wool.
Initial Conditions: Set the initial PTV inlet temperature to 40°C (or 10°C below the boiling point of your sample solvent). Set the initial column oven temperature to 45°C.
Injection: Inject 1.0 µL of the silylated sample at 40°C. Hold this temperature for 0.1 minutes to allow solvent venting.
Transfer Ramp: Ballistically heat the PTV inlet at a rate of 10°C/sec to a final temperature of 280°C. Hold for 3 minutes to ensure quantitative transfer of the heavy DBPP-TMS derivatives onto the column.
Validation Check: Monitor the peak area ratio of early-eluting vs. late-eluting internal standards. A significant drop in the late-eluting standard indicates mass discrimination (the inlet ramp is too slow or the final temperature is too low).
Mandatory Visualization: Troubleshooting Workflow
Figure 1: Troubleshooting workflow for DBPP thermal degradation and adsorption in GC-MS.
References
Valdez, C. A., & Leif, R. N. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631.
URL:[Link]
De Alwis, G. K. H., Needham, L. L., & Barr, D. B. (2008). Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction, Derivatization, and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 32(9), 721–727.
URL:[Link]
Zhou, M., Fei, L., Chen, T., Sun, X., & Tang, S. (2021). Hydrolysis Kinetics of Dibutyl Phosphate in 2.0 mol/L HNO3 Medium. Journal of Nuclear and Radiochemistry, 43(6), 502-508.
URL:[Link]
Troubleshooting
Technical Support Center: Optimizing Solvent Extraction with Dibutyl Phosphono Phosphate (DBPP)
Prepared by: Senior Application Scientist, Solvent Extraction Division Welcome to the technical support center for Dibutyl Phosphono Phosphate (DBPP). This guide is designed for researchers, scientists, and drug developm...
Welcome to the technical support center for Dibutyl Phosphono Phosphate (DBPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your solvent extraction experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve maximum efficiency and purity in your separations.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of DBPP
This section addresses the most common foundational questions regarding DBPP and its use in solvent extraction.
1.1 What is Dibutyl Phosphono Phosphate (DBPP)?
Dibutyl Phosphono Phosphate, often referred to as Dibutyl Phosphate (DBP) or Dibutyl Hydrogen Phosphate (DBHP), is an organophosphorus compound with the chemical formula (C₄H₉O)₂PO(OH).[1] It is a moderately strong acidic extractant widely used in hydrometallurgy and other separation sciences.[2] Due to its chemical structure, it is particularly effective in extracting a variety of metal cations.
Physicochemical Properties of Dibutyl Phosphono Phosphate (DBPP)
Stable in neutral, acidic, or alkaline solutions under normal conditions.[4]
1.2 What is the primary mechanism of extraction with DBPP?
DBPP functions primarily through a cation exchange mechanism . The acidic proton on the phosphate group is exchanged for a metal cation (Mⁿ⁺) from the aqueous phase, forming a neutral metal-extractant complex that is soluble in the organic diluent.
The general reaction can be described as:
Mⁿ⁺(aq) + n(HA)₂(org) ⇌ MAₙ(HA)ₙ(org) + nH⁺(aq)
Where:
Mⁿ⁺ is the metal ion in the aqueous phase.
(HA)₂ represents the DBPP dimer, as organophosphorus acids often form dimers in nonpolar organic diluents.
MAₙ(HA)ₙ is the resulting metal complex in the organic phase.
H⁺ is the proton released into the aqueous phase.
This equilibrium highlights the critical importance of pH control; as the concentration of H⁺ (acidity) in the aqueous phase increases, the equilibrium shifts to the left, favoring the stripping (back-extraction) of the metal ion from the organic phase.
1.3 What are the principal applications of DBPP?
DBPP is a versatile extractant valued in several fields:
Hydrometallurgy: It is widely used for the recovery and purification of metals, including rare earth elements, uranium, and other transition metals from leach liquors and process streams.[2]
Nuclear Fuel Reprocessing: DBPP is a known degradation product of Tributyl Phosphate (TBP) in the PUREX process.[5] Its presence can complicate separations by strongly complexing with fission products like zirconium, but it can also be studied as a primary extractant.[6][7]
Chemical Synthesis: It serves as a catalyst in various organic reactions, such as polymerization and transesterification.[8]
1.4 What are the essential safety precautions for handling DBPP?
DBPP is a corrosive and irritating substance. Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat or protective clothing to prevent skin and eye contact.[3][9]
Ventilation: Handle DBPP in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of mists or aerosols.[10][11]
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep it separated from strong oxidizing agents and strong bases.[9][11]
Spill & First Aid: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9] For skin contact, immediately flush with plenty of water for at least 15 minutes.[10] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11]
Section 2: Troubleshooting Guide - Resolving Common Extraction Issues
This section is formatted to directly address specific problems you may encounter during your experiments.
Issue 1: Low Extraction Yield or Poor Analyte Recovery
"My extraction efficiency for the target metal is significantly lower than expected. What factors should I investigate?"
This is a common issue that can almost always be resolved through a systematic evaluation of your experimental parameters. The underlying cause is often an unfavorable extraction equilibrium.
Troubleshooting Workflow for Low Extraction Yield
Caption: A systematic workflow for diagnosing and resolving low solvent extraction yields.
Causality Explained:
Aqueous Phase pH: This is the most critical parameter. Since extraction involves the release of H⁺ ions, the pH of the aqueous phase directly controls the position of the extraction equilibrium. A pH that is too low (too acidic) will suppress the forward reaction, preventing the metal from entering the organic phase. You must determine the optimal pH range for your specific metal, as different metals extract at different pH values, a principle that allows for selective separation.
DBPP Concentration: The concentration of DBPP determines the loading capacity of the organic phase. If the molar ratio of DBPP to the target metal is too low, the organic phase will become saturated before all the metal is extracted.
Mixing Time and Intensity: Solvent extraction is a mass transfer process. The system requires adequate mixing time and energy to create sufficient interfacial area between the two phases for the extraction to reach equilibrium. If mixing is too gentle or the time is too short, the yield will be low.[12]
Solvent Degradation: Over time, especially with exposure to highly acidic conditions or radiation, DBPP can degrade.[5][13] Degradation products may be less effective extractants or can interfere with the process, sometimes leading to lower yields.
Competing Ions: The presence of other extractable ions (e.g., high concentrations of Fe³⁺ or other metals) can compete with your target analyte for the DBPP, reducing the extraction efficiency for your species of interest.
Issue 2: Formation of a Stable Emulsion or a "Third Phase"
"After mixing, the phases are not separating cleanly, and I see a cloudy emulsion or a third layer at the interface. How can I fix this?"
This issue, known as phase disengagement difficulty, is a major operational problem that hinders the process.[14][15] It is typically caused by either physicochemical factors or the presence of foreign materials.
Troubleshooting Phase Separation Issues
Symptom
Potential Cause
Recommended Solution & Rationale
Persistent Emulsion
Excessive Mixing Energy: High-shear mixing can create micro-droplets that are too stable to coalesce.
Reduce Stirring Speed: Lower the RPM of your mixer. The goal is to generate sufficient interfacial area for mass transfer, not to create a homogenized mixture.[12][14]
Presence of Fine Particulates: Colloidal silica or other fine solids from the aqueous feed can accumulate at the interface, stabilizing the emulsion.
Pre-filter Aqueous Feed: Use a micron filter (e.g., 0.45 µm) to remove suspended solids before extraction. This removes the physical stabilizers from the system.
"Third Phase" Formation
High Metal Loading/High DBPP Concentration: Over-saturation of the organic phase with the metal-DBPP complex can lead to the formation of a dense, complex-rich third phase that is immiscible with both the aqueous phase and the organic diluent.
1. Add a Modifier: Introduce a long-chain alcohol (e.g., 2-5% v/v of isodecanol or TBP) to the organic phase. The modifier solvates the metal-extractant complex, increasing its solubility in the diluent and preventing phase splitting.[16] 2. Reduce DBPP Concentration: Operate at a lower extractant concentration to stay below the solubility limit of the complex.
Incompatible Diluent: The choice of diluent is crucial. Aromatic diluents generally have higher solvating power for metal complexes than aliphatic ones.
Change Diluent: If using an aliphatic diluent like kerosene or dodecane, consider switching to an aromatic one or a blend. This can improve complex solubility.[17]
Issue 3: Difficulty Stripping the Analyte from the Loaded Organic Phase
"I have successfully extracted my analyte, but now I can't get it back into an aqueous solution. My stripping efficiency is very low."
This indicates that the metal-DBPP complex is too stable under your current stripping conditions. The key is to aggressively shift the extraction equilibrium back to the left.
Solutions for Inefficient Stripping:
Increase Acidity of Stripping Solution: Since the extraction is an ion exchange with H⁺, the most effective way to strip the metal is to use a high concentration of acid (e.g., 2-4 M HCl or H₂SO₄). The high H⁺ concentration drives the reverse reaction.
Use a Complexing Agent: For certain metals, a stripping solution containing a strong aqueous-phase complexing agent (e.g., oxalic acid for plutonium) can be highly effective.[18] The agent pulls the metal into the aqueous phase by forming a more stable aqueous complex.
Increase Temperature: For some systems, increasing the temperature can shift the equilibrium and improve stripping kinetics. However, this must be tested empirically as the effect can vary.
Adjust Phase Ratio (O:A): Use a smaller volume of organic phase relative to the aqueous stripping solution (e.g., an O:A ratio of 1:2 or 1:4). This provides a larger sink for the stripped metal ions, favoring more complete removal from the organic phase.[18]
Section 3: Standard Operating Protocols
These protocols provide a baseline for consistent and reproducible experimental execution.
3.1 Protocol: Preparation of the Organic Solvent Phase
Select Diluent: Choose an appropriate organic diluent (e.g., kerosene, dodecane, toluene) based on your application's requirements for safety, cost, and solvation power.
Calculate Required Mass: Determine the mass of DBPP needed to achieve the desired molar concentration in your final volume. (Mass = Molarity × Final Volume × Molecular Weight of DBPP).
Dissolution: In a calibrated volumetric flask, add approximately half of the final volume of the diluent.
Add DBPP: Carefully weigh and add the DBPP to the flask.
Add Modifier (Optional): If a modifier (e.g., isodecanol) is required to prevent third-phase formation, add the specified volume percentage at this stage.
Mix Thoroughly: Stopper the flask and mix by inversion until the DBPP is completely dissolved.
Dilute to Volume: Carefully add the diluent to the calibration mark on the flask. Mix again thoroughly to ensure homogeneity.
Storage: Store the prepared solvent in a tightly sealed, clearly labeled container away from direct sunlight and strong oxidants.[9]
3.2 Protocol: General Batch Solvent Extraction
Caption: Standard workflow for a single-stage batch solvent extraction experiment.
3.3 Protocol: Solvent Regeneration via Alkaline Wash
Degraded solvent containing acidic impurities like DBPP (if it's a contaminant from TBP) can be cleaned for reuse. This procedure neutralizes and removes acidic degradation products.
Contact with Alkaline Solution: Mix the spent organic solvent with an equal volume of a dilute aqueous alkaline solution (e.g., 0.5 M Sodium Carbonate, Na₂CO₃).
Mix Gently: Agitate the mixture gently for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation with the resulting soaps.
Phase Separation: Allow the phases to separate. The aqueous phase will now contain the sodium salt of the acidic impurities.
Drain Aqueous Waste: Carefully separate and drain the lower aqueous phase.
Water Wash: Wash the organic phase with an equal volume of deionized water to remove any entrained alkaline solution.
Separate and Store: Allow the phases to separate, drain the water, and collect the washed organic solvent for reuse. The quality of the regenerated solvent can be checked by measuring interfacial tension or metal retention.[19]
Section 4: References
Material Safety Data Sheet - Dibutyl Phosphate (Techn) - Cole-Parmer ([Link])
Common Name: DIBUTYL PHOSPHATE HAZARD SUMMARY - NJ.gov ([Link])
Dibutyl Phosphate - Material Safety Data Sheet (MSDS) ([Link])
Efficient Solvent Extraction of Phosphoric Acid with Dibutyl Sulfoxide - ResearchGate ([Link])
Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review - MDPI ([Link])
Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate - ResearchGate ([Link])
THE FORMATION AND EFFECTS OF DIBUTYL PHOSPHATE IN SOLVENT EXTRACTION - OSTI.GOV ([Link])
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review - PMC ([Link])
THE FORMATION AND EFFECTS OF DIBUTYL PHOSPHATE IN SOLVENT EXTRACTION - OSTI.GOV ([Link])
Study on Synthesis Technology of Dibutyl Phosphate - ResearchGate ([Link])
Analytical method for determining concentration of decomposition products in solvent used for solvent extraction - Google Patents ()
The Future of Dibutyl Phosphate: Innovations in Industrial Applications ([Link])
Effect of different extraction solvents on the extraction recovery of... - ResearchGate ([Link])
Solvent wash studies for the removal of di-butyl phosphate from spent solvent under simulated PUREX condition - ResearchGate ([Link])
DIBUTYL PHOSPHATE CAS N°: 107-66-4 - OECD ([Link])
Method of regenerating phosphoric acid extraction solvent - Google Patents ()
Solvent extraction in hydrometallurgy: The role of organophosphorus extractants - ResearchGate ([Link])
Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation - MDPI ([Link])
Decomposition of Dibutyl Phosphate by Discharge inside Bubble in Water ([Link])
Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation - ResearchGate ([Link])
The Solubility/Degradation Study of Organophosphoric Acid Extractants in Sulphuric Acid Media - SciSpace ([Link])
Extraction Techniques for Brewer's Spent Grain Protein: A Comparative Review of Efficiency, Purity, and Functionality - MDPI ([Link])
Separation Measurement Methodology in Solvent Extraction - Aaltodoc ([Link])
Improvement in the performance of solvent extraction operation using solutions spray system ([Link])
Technical Support Center: Purification of Commercial-Grade Dibutyl Phosphate and Dibutyl Phosphonate
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for organophosphorus compound purification. This guide provides in-depth, field-proven insights into the pur...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for organophosphorus compound purification. This guide provides in-depth, field-proven insights into the purification of two commonly used reagents: Dibutyl Phosphate and Dibutyl Phosphonate. We recognize that the term "dibutyl phosphono phosphate" can be ambiguous; therefore, this guide will address both distinct compounds to ensure clarity and comprehensive support for your experimental needs. High purity is paramount for reproducible results, whether you are working on catalysis, metal extraction, or prodrug synthesis, and this document is designed to help you navigate the common challenges associated with achieving it.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, impurities, and analysis of Dibutyl Phosphate and Dibutyl Phosphonate.
Q1: What are Dibutyl Phosphate and Dibutyl Phosphonate, and how do they differ chemically?
A1: Dibutyl Phosphate and Dibutyl Phosphonate are structurally similar yet chemically distinct organophosphorus compounds.
Dibutyl Phosphate (DBP) , also known as dibutyl hydrogen phosphate, is a dialkyl phosphoric acid ester. It features a central phosphorus atom double-bonded to one oxygen and single-bonded to two butoxy groups (-OBu) and one hydroxyl group (-OH). Its acidic proton makes it useful in applications like solvent extraction and catalysis.[1][2][3]
Dibutyl Phosphonate (DBHP) , also known as dibutyl hydrogen phosphite, is a dialkyl phosphite. The phosphorus atom is double-bonded to one oxygen, single-bonded to two butoxy groups, and, crucially, also bonded directly to a hydrogen atom (P-H). This P-H bond gives it unique reactivity, but it can also undergo tautomerization to a trivalent phosphite form, especially at elevated temperatures.[4][5]
Q2: What are the typical impurities in commercial-grade Dibutyl Phosphate and Dibutyl Phosphonate?
A2: Commercial-grade products often contain byproducts from synthesis, unreacted starting materials, and degradation products.
For Dibutyl Phosphate (DBP): Common impurities include monobutyl phosphate (MBP) and tributyl phosphate (TBP).[6] Commercial purity can sometimes be as low as 62-63%, making purification essential for sensitive applications.[6] Residual starting materials like n-butanol or phosphorous acid may also be present.[7]
For Dibutyl Phosphonate (DBHP): Impurities can include tributyl phosphate and residual butanol.[8] Given its synthesis route, it may also contain other phosphorous esters.[9]
Q3: Why is high purity essential for my application?
A3: Impurities can have significant detrimental effects on experimental outcomes:
Catalysis: Metal-binding impurities can poison catalysts, while acidic or basic residues can alter reaction kinetics and selectivity.
Metal Extraction: Other phosphate or phosphonate species can interfere with the selective complexation of target metal ions, reducing extraction efficiency.[10][11]
Drug Development: In the synthesis of phosphonate-based prodrugs or other active pharmaceutical ingredients (APIs), impurities can lead to unwanted side reactions, impact the final product's stability, and pose safety risks.
Q4: What are the primary degradation pathways I should be aware of?
A4: Both compounds are susceptible to degradation, which can occur during storage, reaction, or purification.
Hydrolysis: The ester (P-O-C) bonds in both molecules are susceptible to hydrolysis under acidic or basic conditions, cleaving off butanol to form the corresponding monoester and eventually phosphoric or phosphorous acid.[12][13] Dibutyl phosphate is generally stable in neutral, acidic, or alkaline solutions, but extreme conditions should be avoided.[2][6]
Thermal Degradation: High temperatures can cause decomposition. Dibutyl phosphonate is particularly sensitive and can decompose to form phosphine (PH₃), which is highly toxic and pyrophoric (ignites spontaneously in air).[5] This is a critical safety consideration during distillation.
Q5: Which analytical techniques are best for assessing purity?
A5: A multi-technique approach is recommended for a comprehensive purity assessment.
Gas Chromatography (GC): GC is a standard method for separating volatile organophosphorus compounds.[14][15] Using a selective detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) provides excellent sensitivity and selectivity for phosphorus-containing compounds.[3][14][15]
High-Performance Liquid Chromatography (HPLC): HPLC is preferred for analyzing thermally labile compounds that may degrade in a hot GC inlet.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is exceptionally powerful for identifying and quantifying different phosphorus species in a sample. ¹H and ¹³C NMR can confirm the structure of the butyl chains and identify organic impurities.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification experiments.
Problem 1: Low Purity or Discoloration After Vacuum Distillation
Symptom: The distilled product is yellow or brown, and analytical results (GC, NMR) show significant impurities or decomposition products.
Causality Analysis: Organophosphorus esters can be thermally sensitive.[4] High still pot temperatures, even under vacuum, can initiate decomposition. For dibutyl phosphonate, this can also lead to the formation of pyrophoric phosphine.[5] Discoloration often points to oxidative or thermal degradation.
Solutions:
Optimize Vacuum and Temperature: Aim for the lowest possible pressure your vacuum system can achieve to minimize the required distillation temperature. For dibutyl phosphonate, purification at 160-162°C requires a high vacuum of 0.06 mmHg.[4]
Use Fractional Distillation: Employ a short-path distillation head or a fractionating column (e.g., Vigreux) to better separate the product from impurities with close boiling points.
Ensure an Inert Atmosphere: Before heating, purge the distillation apparatus thoroughly with an inert gas like nitrogen or argon to remove oxygen and prevent oxidation. Maintain a gentle inert gas bleed throughout the distillation.
Monitor for Decomposition: If you observe sudden pressure fluctuations or smoke inside the flask, stop the distillation immediately and cool the system under an inert atmosphere. This could indicate decomposition.[5]
Problem 2: Significant Product Loss During Aqueous Work-up or Extraction
Symptom: You experience a low yield after washing the organic phase with an aqueous solution (e.g., NaHCO₃, NaOH, or HCl).
Causality Analysis: This issue stems from two main causes:
Hydrolysis: Aggressive pH conditions (strong acid or base) can catalyze the hydrolysis of the ester bonds, converting your product into more water-soluble species.[12]
Partitioning: Dibutyl phosphate is an acidic compound. Washing with a basic solution will deprotonate it, forming a salt that is highly soluble in the aqueous phase, leading to product loss.
Solutions:
Use Mild Buffers: For neutralizing acidic catalysts or byproducts, use a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH).
Control Temperature: Perform extractions at a low temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
Back-Extraction for DBP: If you have extracted dibutyl phosphate into a basic aqueous phase to remove neutral impurities, you can recover it. Acidify the aqueous layer carefully with cold HCl to a pH of ~1, then extract the protonated DBP back into an organic solvent like diethyl ether or ethyl acetate.[17]
Use Brine Washes: After aqueous washes, wash the organic layer with a saturated NaCl solution (brine) to remove dissolved water and reduce the partitioning of your product into any remaining aqueous phase.
Problem 3: Tailing Peaks and Poor Recovery in Silica Gel Chromatography
Symptom: During column chromatography, the product elutes as a broad, tailing peak, or a significant amount of material remains on the column, resulting in low mass recovery.
Causality Analysis: The surface of standard silica gel is populated with acidic silanol groups (Si-OH). These sites can strongly interact with the polar P=O group of organophosphorus compounds, leading to poor peak shape.[18] Furthermore, the acidity of the silica can catalyze the degradation of sensitive compounds directly on the column.[12]
Solutions:
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine.
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) for purification.
Avoid Chromatography: For many commercial-grade organophosphorus compounds, fractional distillation is a more effective and scalable purification method that avoids these issues entirely.[4]
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for common purification workflows. Always perform experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: High-Purity Purification of Dibutyl Phosphonate by Vacuum Fractional Distillation
This protocol is designed to remove less volatile impurities and decomposition products.
Apparatus Setup:
Assemble a fractional distillation apparatus with a round-bottom flask (still pot), a Vigreux column (10-20 cm), a distillation head with a thermometer, a condenser, and a receiving flask.
Ensure all glassware is dry and connections are well-sealed with high-vacuum grease.
Connect the apparatus to a high-vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).
Procedure:
Charge the still pot with commercial-grade dibutyl phosphonate (no more than 2/3 full). Add a few boiling chips or a magnetic stir bar.
Purge the system with nitrogen or argon for 10-15 minutes.
Slowly apply vacuum, ensuring bumping does not occur. Aim for a pressure below 0.1 mmHg.
Once the vacuum is stable, begin gently heating the still pot using a heating mantle.
Discard any initial low-boiling fractions (forerun), which may contain residual butanol or other volatile impurities.
Collect the main fraction at the expected boiling point (e.g., 118-119 °C at 11 mmHg[8] or 160-162 °C at 0.06 mmHg[4]). The vapor temperature should remain stable during the collection of the pure product.
Stop the distillation before the still pot is completely dry to prevent the formation of non-volatile, potentially unstable residues.
Allow the apparatus to cool completely to room temperature before slowly venting with inert gas. Caution: Venting a hot system containing residual phosphites can lead to spontaneous combustion upon contact with air.[5]
Protocol 2: Extractive Purification of Dibutyl Phosphate
This protocol separates acidic DBP from neutral impurities like tributyl phosphate.
Dissolution: Dissolve the commercial-grade dibutyl phosphate in a suitable water-immiscible organic solvent, such as diethyl ether or toluene (approx. 5-10 mL per gram of DBP).
Base Extraction:
Transfer the organic solution to a separatory funnel.
Extract the solution with a 1 M NaOH solution. The acidic DBP will react to form sodium dibutyl phosphate and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete removal.
Combine the aqueous layers. The organic layer now contains the neutral impurities (e.g., TBP) and can be discarded.
Acidification and Re-extraction:
Cool the combined aqueous layers in an ice bath.
Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1 (verify with pH paper). The sodium salt will be converted back to the acidic DBP, which may precipitate or form an oily layer.
Extract the acidified aqueous solution 3-4 times with fresh diethyl ether.
Combine the organic layers.
Drying and Evaporation:
Wash the combined organic layers with brine.
Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the purified dibutyl phosphate.
LCGC International. (2026, March 19). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
Agilent. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In.
U.S. EPA. (2000, November).
Tokyo Chemical Industry Co., Ltd.
ediss.sub.hamburg. (2023, February 13). Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties.
Google Patents. (US3064031A).
Sigma-Aldrich.
U.S. EPA.
Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS.
MDPI. (2024, May 21). Synthesis of S-Allyl-O, O′-Dibutyl Phosphorodithioate and Its Adsorption Mechanism on Chalcopyrite Surface.
MDPI. (2025, May 6). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review.
ACS Publications. (2020, May 21). Extraction Behavior of Acidic Phosphorus-Containing Compounds to Some Metal Ions.
Scientific.Net. (2014, October). Study on Synthesis Technology of Dibutyl Phosphate.
Technical Support Center: Overcoming Poor Aqueous Solubility of Dibutyl Phosphono Phosphate (DBPP)
Welcome to the Formulation & Assay Troubleshooting Guide for Dibutyl Phosphono Phosphate (DBPP) . As an amphiphilic organophosphate, DBPP presents unique challenges in aqueous environments.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Assay Troubleshooting Guide for Dibutyl Phosphono Phosphate (DBPP) . As an amphiphilic organophosphate, DBPP presents unique challenges in aqueous environments. Its highly lipophilic dibutyl tail drives hydrophobic collapse, while its polar phosphono phosphate headgroup is highly sensitive to pH and divalent cations[1].
This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to achieve stable aqueous solubilization without compromising biological assays.
The Causality of DBPP Insolubility
To successfully formulate DBPP, you must first understand the chemical forces driving its precipitation:
The pH-Partition Conundrum: Phosphate esters typically exhibit two distinct pKa ranges (pKa₁ ~1.5, pKa₂ ~6.5)[2]. Below pH 6.0, the headgroup is predominantly protonated. This neutral state maximizes the hydrophobic effect of the two butyl chains, dropping aqueous solubility to near zero.
Divalent Cation Coordination: At physiological pH (7.4), DBPP is ionized and becomes an amphiphilic anion. However, when introduced to standard biological media (e.g., DMEM, RPMI), the negatively charged phosphono phosphate group rapidly coordinates with ambient Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions. This forms an insoluble organophosphate-metal coordination polymer that immediately precipitates out of solution.
By understanding these mechanisms, we can bypass them using targeted formulation strategies.
Chemical behavior of DBPP and causality of precipitation versus solubilization.
Formulation Decision Matrix
Select your solubilization strategy based on the downstream constraints of your specific biological or chemical assay.
Decision matrix for optimizing DBPP aqueous solubility based on assay constraints.
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system to ensure you do not proceed with a compromised or sub-visually precipitated reagent.
Mechanism: Disrupts the hydrophobic effect using a polar aprotic solvent while forcing the ionization of the phosphate headgroup to maximize water-dipole interactions.
Stock Preparation: Dissolve DBPP powder in 100% anhydrous DMSO to create a 100 mM master stock.
Validation: The solution must be optically clear with no schlieren lines.
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 8.0. Crucial: Ensure this buffer is free of divalent cations (no Ca²⁺/Mg²⁺).
Titration: Under high-shear vortexing, add the DBPP-DMSO stock dropwise to the buffer to achieve your final working concentration (e.g., 1 mM DBPP in 1% DMSO).
Self-Validation (Turbidimetry): Blank a spectrophotometer with the neat buffer + 1% DMSO. Measure the sample at OD₆₀₀.
Pass Criteria: OD₆₀₀ < 0.05. If the value is higher, sub-visual nucleation has occurred.
Protocol B: Host-Guest Complexation via Cyclodextrins (Recommended for Cell Assays)
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the problematic dibutyl tail of DBPP, shielding it from water and preventing the headgroup from crosslinking with ambient cations[3].
Excipient Hydration: Dissolve HP-β-CD in your target biological media (e.g., DMEM) to a final concentration of 10% to 20% (w/v).
Complexation: Add DBPP solid directly to the cyclodextrin solution.
Energy Input: Place the mixture in a bath sonicator at 25°C for 30–45 minutes to drive the thermodynamic host-guest inclusion process.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed DBPP.
Self-Validation (Quantification): Because DBPP lacks a strong UV chromophore, validate the final dissolved concentration by running the filtrate through an HPLC equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Quantitative Formulation Data
Use this reference table to benchmark your expected solubility limits based on the chosen excipient strategy.
Solubilization Strategy
Primary Excipients
Mechanism of Action
Est. Max Aqueous Conc.
Bioassay Compatibility
Direct Aqueous (Acidic)
None
None (Protonated state)
< 0.1 mM
High (but useless due to low conc.)
Alkaline Titration
NaOH, Tris Base
Ionization of phosphate
~5 - 10 mM
Moderate (Requires Ca/Mg-free media)
Cosolvent Dilution
DMSO, PEG400
Disruption of hydrophobic effect
~20 mM (at 5% DMSO)
Low-Moderate (DMSO toxicity limits)
Cyclodextrin Complexation
HP-β-CD (10-20%)
Host-guest encapsulation of butyls
> 50 mM
High (Biocompatible, shields cations)
Frequently Asked Questions (FAQs)
Q: Why does my DBPP stock instantly turn cloudy when I add it to my cell culture media?A: Standard media (like DMEM) contains roughly 1.8 mM Calcium and 0.8 mM Magnesium. Even if your DBPP is perfectly dissolved in a DMSO stock, the moment it hits the media, the ionized phosphate groups coordinate with these divalent cations to form an insoluble salt. To fix this, either use Ca²⁺/Mg²⁺-free media, add a chelator like EDTA (if your assay permits), or use the Cyclodextrin protocol (Protocol B) to sterically hinder the cation interaction.
Q: Can I just heat the solution to 60°C to force DBPP into the water?A: No. While heating increases kinetic solubility temporarily, DBPP will rapidly nucleate and crash out upon cooling to 37°C or room temperature. Furthermore, prolonged heating of organophosphates in aqueous media accelerates the hydrolysis of the ester bonds, degrading your active compound into inactive monobutyl phosphate and phosphoric acid[2].
Q: Does the choice of base matter when adjusting the pH for solubilization?A: Yes. Avoid using bases that introduce divalent cations (e.g., Calcium Hydroxide). Stick to monovalent bases like Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or amine-based buffers like Tris or HEPES. Monovalent DBPP salts are significantly more soluble than their divalent counterparts.
reducing background noise in dibutyl phosphono phosphate NMR spectra
Welcome to the Technical Support Center for Organophosphate NMR Analysis. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Organophosphate NMR Analysis. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve signal-to-noise (SNR) and background interference issues when acquiring
31P
Nuclear Magnetic Resonance (NMR) spectra of dibutyl phosphono phosphate (DBPP).
Because DBPP contains both phosphonate and phosphate environments coupled to aliphatic butyl chains, its spectral acquisition is highly susceptible to acoustic ringing, probe background, and scalar coupling artifacts. This guide provides field-proven, self-validating methodologies to isolate and eliminate these variables.
Phase 1: Diagnostic Workflow for
31P
NMR Artifacts
Before altering your pulse sequences or sample preparation, you must identify the physical origin of the background noise. Use the logical workflow below to diagnose the root cause of your spectral degradation.
Diagnostic workflow for resolving background noise in DBPP 31P NMR spectra.
Phase 2: Frequently Asked Questions (FAQs)
Q1: My DBPP
31P
NMR spectrum has a severe baseline roll that obscures the analyte peaks. What causes this?A1: This is a classic symptom of acoustic ringing . When the radiofrequency (RF) pulse is applied to low-gamma or moderately low-gamma nuclei like
31P
, the RF coil physically vibrates. This vibration generates an oscillating magnetic field that induces a spurious electrical signal in the receiver coil, manifesting as a rolling baseline or "wavy" background noise[1]. Because the ringing is a hardware artifact, it cannot be removed by simply increasing the number of scans.
Q2: My DBPP peaks are extremely broad, and the signal-to-noise ratio (SNR) is poor despite a high sample concentration. How can I fix this?A2: DBPP contains multiple butyl groups. Even though the protons are not directly bound to the phosphorus atoms, long-range scalar couplings (up to 4 bonds away) cause significant line broadening. This broadening distributes the
31P
signal intensity across complex multiplets, burying it in the baseline noise[2]. Applying broadband proton decoupling (e.g., WALTZ-16) collapses these multiplets into sharp singlets (or doublets, due to the internal P-P coupling in DBPP), drastically improving the SNR[3].
Q3: I see a broad, undefined background signal even when running a blank solvent. What is this?
A3: This indicates probe background. NMR probes contain materials (such as specific ceramics or glasses) that may contain trace phosphorus. Additionally, over time, residue from hands or dirty NMR tubes can build up inside the probe coil area, creating a persistent background signal[4]. To resolve this, clean the probe and NMR tubes, or utilize spatial-selective composite pulse sequences like zgbs (a phase-cycled
90∘
180∘
180∘
pulse) which suppress signals originating outside the active sample volume[4].
Q4: How do I ensure accurate quantitation of DBPP without introducing noise or integration errors?A4: You must use inverse-gated proton decoupling . Standard continuous decoupling introduces the Nuclear Overhauser Effect (NOE), which artificially inflates peak areas unpredictably depending on the specific relaxation dynamics of the phosphonate versus the phosphate group. Inverse-gated decoupling turns off the decoupler during the relaxation delay, suppressing NOE while maintaining a sharp, decoupled peak during acquisition for accurate quantitation[5].
Phase 3: Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. They inherently prove their own efficacy during the run.
The EASY (Elimination of Artifacts in NMR SpectroscopY) method is a highly effective tool that generates its own internal blank to cancel out hardware noise[1].
Causality: By acquiring a second scan immediately after the first (before the spins can relax), the second scan captures only the hardware artifacts (ringing and probe background) because the DBPP nuclei are completely saturated. Subtracting the two yields a pure analyte signal.
Step 1: Prepare your DBPP sample in a phosphorus-free deuterated solvent (e.g.,
CDCl3
).
Step 2: Load the EASY pulse sequence on your spectrometer. Set the pulse angle to
90∘
to ensure complete saturation of the
31P
spins.
Step 3: Set the inter-scan delay (the time between the first and second acquisition within the same cycle) to be as short as the hardware allows (typically a few microseconds).
Step 4: Set the main relaxation delay (
D1
) to
≥5×T1
of the DBPP phosphorus nuclei.
Step 5: Execute the run. The spectrometer will automatically subtract the second FID (background only) from the first FID (signal + background).
Validation: Run a blank solvent tube using this sequence. The resulting spectrum should be a perfectly flat line, validating that all probe background and acoustic ringing have been successfully subtracted.
Protocol 2: Inverse-Gated Decoupling for Quantitative DBPP Analysis
This protocol maximizes SNR by eliminating proton coupling while preserving absolute quantitative integrity[5].
Causality: Turning on the
1H
decoupler only during the acquisition time (
AQ
) eliminates the scalar coupling to the butyl protons, sharpening the peaks. Leaving it off during the long relaxation delay (
D1
) prevents NOE buildup, ensuring the peak area remains strictly proportional to the molar concentration of the phosphorus nuclei.
Step 1: Tune and match the NMR probe for both the
31P
(observe) and
1H
(decouple) channels.
Step 2: Select the inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).
Step 3: Set the decoupling sequence to WALTZ-16 to ensure broadband coverage across all aliphatic proton frequencies.
Step 4: Determine the longest
T1
relaxation time of the two phosphorus atoms in DBPP using an inversion-recovery experiment. Set
D1≥5×T1
.
Step 5: Process the resulting Free Induction Decay (FID) with an exponential window function (Line Broadening, LB = 1 to 2 Hz) to filter out high-frequency thermal noise before Fourier transformation.
Phase 4: Quantitative Data Presentation
The table below summarizes the expected quantitative improvements when applying the troubleshooting methodologies described above to DBPP
31P
NMR spectra.
Optimization Technique
Primary Issue Addressed
Typical SNR Improvement
Mechanistic Causality
1H
Broadband Decoupling
Long-range
J
-coupling
∼10×
to
17×
Collapses multiplet splitting from butyl protons into sharp resonances, concentrating signal intensity[2].
EASY Pulse Sequence
Acoustic ringing / Probe background
>200×
reduction in baseline noise
Real-time subtraction of hardware-induced artifacts without affecting the saturated analyte signal[1].
Composite Pulse (zgbs)
Probe glass/ceramic background
∼5×
background reduction
Phase-cycled pulses act as a
90∘
pulse inside the coil and
0∘
outside, ignoring external P-sources[4].
Exponential Apodization
Random thermal noise
∼2×
to
3×
Filters out high-frequency noise at the tail end of the FID where the analyte signal has decayed[5].
References
[4] Background Suppression in Liquids - University of Ottawa NMR Facility Blog. 4
[2] The Effect of Proton Decoupling on the Signal-to-Noise Ratio for 31P NMR - University of Ottawa NMR Facility Blog. 2
[5] Using Phosphorus-31 Nuclear Magnetic Resonance - CABI Digital Library. 5
[6] The Background from a Dirty NMR Probe - University of Ottawa NMR Facility Blog. 6
[3] Broadband proton decoupling in human ³¹P NMR spectroscopy - Questions and Answers in MRI.3
[1] EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part I: Basic principle and applications - ResearchGate. 1
A Comparative Guide to Organophosphorus Extractants: Dibutyl Phosphate vs. Tributyl Phosphate for Heavy Metal Extraction
For Researchers, Scientists, and Drug Development Professionals In the realm of hydrometallurgy and chemical processing, the selective extraction of heavy metals from aqueous solutions is a critical step for purification...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of hydrometallurgy and chemical processing, the selective extraction of heavy metals from aqueous solutions is a critical step for purification, recovery, and waste management. Organophosphorus compounds have emerged as highly effective extractants due to their ability to form stable complexes with a wide range of metal ions.[1] This guide provides an in-depth, objective comparison of two prominent organophosphorus extractants: Dibutyl Phosphate (DBP) and Tributyl Phosphate (TBP). While TBP is a well-established neutral extractant, DBP, an acidic extractant, presents distinct characteristics that make it a compelling alternative for specific applications. This document will delve into their fundamental chemical differences, extraction mechanisms, and performance in heavy metal separation, supported by experimental insights and protocols.
Unveiling the Extractants: A Tale of Two Phosphates
The efficacy of an organophosphorus extractant is intrinsically linked to its molecular structure.[1] The key distinction between Dibutyl Phosphate and Tributyl Phosphate lies in the number of acidic protons, which dictates their primary extraction mechanism.
Tributyl Phosphate (TBP) is a neutral organophosphorus extractant.[2] Its chemical structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three butoxy groups.[2] Lacking an acidic proton, TBP functions as a solvating extractant.[1]
Dibutyl Phosphate (DBP) , also known as di-n-butyl phosphoric acid, is an acidic organophosphorus extractant. It possesses a central phosphorus atom double-bonded to an oxygen atom, single-bonded to two butoxy groups, and a hydroxyl group. This hydroxyl group provides an acidic proton that can be exchanged for a metal cation.[3]
Caption: Chemical structures of Tributyl Phosphate (TBP) and Dibutyl Phosphate (DBP).
The Science of Separation: Contrasting Extraction Mechanisms
The structural differences between TBP and DBP give rise to distinct mechanisms for metal extraction, which in turn govern their selectivity and efficiency under varying conditions.
Tributyl Phosphate (TBP): The Solvating Agent
TBP extracts metals through a solvation mechanism . In this process, the neutral TBP molecule solvates a neutral metal salt that has been extracted from the aqueous phase into the organic phase. The phosphoryl oxygen (P=O) in TBP acts as a Lewis base, donating its lone pair of electrons to the metal cation, which acts as a Lewis acid. This interaction is particularly effective for extracting metals from highly acidic solutions, where the formation of neutral metal complexes is favored.[2][4]
A classic example is the extraction of uranium from nitric acid solutions in the PUREX process, where TBP forms a stable complex with uranyl nitrate, UO₂(NO₃)₂.[2] The general equation for this type of extraction can be represented as:
Mⁿ⁺(aq) + nA⁻(aq) + mS(org) ⇌
Where Mⁿ⁺ is the metal ion, A⁻ is the anion, and S is the extractant (TBP).
Dibutyl Phosphate (DBP): The Cation Exchanger
DBP, being an acidic extractant, primarily operates via a cation exchange mechanism .[3] The acidic proton of the hydroxyl group is exchanged for a metal cation, forming a metal-extractant complex that is soluble in the organic phase.[3] This process is highly dependent on the pH of the aqueous solution. As the pH increases, the acidic proton of DBP is more readily released, leading to enhanced extraction efficiency.
The general equation for cation exchange is:
Mⁿ⁺(aq) + n(HA)(org) ⇌ + nH⁺(aq)
Where Mⁿ⁺ is the metal ion and HA is the acidic extractant (DBP).
Caption: Simplified representation of TBP's solvation and DBP's cation exchange mechanisms.
Performance Showdown: A Comparative Analysis
While both TBP and DBP are effective extractants, their performance varies significantly depending on the target metal and the process conditions.
Feature
Tributyl Phosphate (TBP)
Dibutyl Phosphate (DBP)
Extraction Mechanism
Solvation
Cation Exchange
pH Dependence
Less dependent, effective in highly acidic media
Highly pH-dependent, more effective at higher pH
Selectivity
Selective for actinides and rare earth elements from acidic solutions[2][5]
Requires strong acid solutions for efficient stripping
Common Applications
Nuclear fuel reprocessing (PUREX process), rare earth element separation[2][5]
Metal recovery, though often considered an impurity in TBP systems[6][7]
Experimental Protocols: A Guide to Practical Application
To provide a practical framework for researchers, this section outlines a generalized experimental protocol for evaluating the extraction efficiency of TBP and DBP.
Objective
To compare the extraction efficiency of Tributyl Phosphate (TBP) and Dibutyl Phosphate (DBP) for a target heavy metal ion (e.g., Cu²⁺, Zn²⁺, or a lanthanide) from an aqueous solution.
Materials and Reagents
Extractants: Tributyl Phosphate (TBP, high purity), Dibutyl Phosphate (DBP, high purity)
Diluent: Kerosene or n-dodecane
Aqueous Feed Solution: A solution of the target heavy metal salt (e.g., CuSO₄, Zn(NO₃)₂, LaCl₃) of known concentration.
pH Adjustment: Dilute solutions of a strong acid (e.g., H₂SO₄, HNO₃) and a strong base (e.g., NaOH).
Stripping Agent: Concentrated solution of a strong acid (e.g., 2M H₂SO₄).
Equipment: Separatory funnels, mechanical shaker, pH meter, analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - Optical Emission Spectrometer - ICP-OES).
Comparative Efficacy of Dibutyl Phosphate in Polymer Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction to Dibutyl Phosphate in Polymer Science Dibutyl phosphate (DBP), an organophosphorus compound, is a versatile additive in polymer formulations....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dibutyl Phosphate in Polymer Science
Dibutyl phosphate (DBP), an organophosphorus compound, is a versatile additive in polymer formulations.[1][2] While it has applications as a plasticizer intermediate and catalyst, its primary function in the context of this guide is as a flame retardant.[1][3] The increasing scrutiny of halogenated flame retardants due to environmental and health concerns has propelled the adoption of phosphorus-based alternatives like DBP.[4][5]
Phosphorus-based flame retardants, including DBP, operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[6][7][8][9] Upon heating, they can decompose to release non-combustible gases that dilute flammable volatiles and interfere with the combustion chain reaction.[1] Concurrently, in the condensed phase, they promote the formation of a stable, insulating char layer on the polymer's surface.[1][4][6] This char layer limits the release of flammable gases and shields the underlying material from heat and oxygen.[1][6]
This guide will delve into the experimental validation of these mechanisms and compare the efficacy of DBP with other common flame retardants.
Experimental Evaluation of Flame Retardancy
To objectively assess the performance of dibutyl phosphate, a series of standardized tests are employed. These tests are designed to quantify various aspects of a material's flammability and thermal stability.
Flammability Testing
2.1.1. Underwriters Laboratories 94 (UL 94)
The UL 94 standard is a widely recognized test for the flammability of plastic materials.[10][11][12] It evaluates a material's tendency to either extinguish or spread a flame after ignition.[10][12] The test involves applying a flame to a specimen for a specified time and observing its burning behavior.[11][13]
Experimental Protocol: UL 94 Vertical Burn Test (V-0, V-1, V-2)
Specimen Preparation: At least five specimens of a specified dimension (typically 127 mm x 12.7 mm) and thickness are prepared from the polymer formulation containing dibutyl phosphate.[10] The thickness of the specimen is critical as UL 94 ratings are thickness-dependent.[13]
Conditioning: Specimens are conditioned in a controlled environment to ensure consistent results.
Test Procedure:
The specimen is mounted vertically.
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
The duration of flaming combustion (afterflame time) is recorded.
If the specimen ceases to flame, the flame is immediately reapplied for another 10 seconds.
The afterflame time and the duration of glowing combustion (afterglow time) are recorded.
A piece of cotton is placed below the specimen to determine if flaming drips ignite it.[14]
Classification: Based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[10][14]
Diagram: UL 94 Vertical Burn Test Workflow
Caption: Workflow for the UL 94 Vertical Burn Test.
2.1.2. Limiting Oxygen Index (LOI)
The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[15][16] It is a quantitative measure of a material's flammability.[16] The higher the LOI value, the more flame-retardant the material.[17] Materials with an LOI greater than the oxygen concentration in air (approximately 21%) are considered flame retardant.[15]
Experimental Protocol: LOI Test (ASTM D2863 / ISO 4589)
Specimen Preparation: A specimen of specified dimensions is prepared from the polymer formulation.
Test Procedure:
The specimen is placed vertically in a glass chimney.
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
The top edge of the specimen is ignited.
The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.
The LOI is the minimum oxygen concentration, expressed as a percentage, that sustains combustion.[15][16]
Thermal Stability Analysis
2.2.1. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18][19] It is a crucial technique for determining the thermal stability and decomposition characteristics of polymers.[18][19][20] In the context of flame retardancy, TGA can reveal how an additive like dibutyl phosphate alters the decomposition profile of a polymer, often leading to increased char formation at higher temperatures.
Experimental Protocol: TGA
Sample Preparation: A small, precisely weighed sample of the polymer formulation is placed in a TGA sample pan.[18]
Test Procedure:
The sample is heated in a furnace at a controlled rate (e.g., 10°C/min or 20°C/min).[18][21]
The atmosphere within the furnace is controlled, typically using an inert gas like nitrogen to study thermal decomposition, or air to study oxidative stability.[20][21]
The mass of the sample is continuously monitored and recorded as a function of temperature.
Data Analysis: The resulting TGA curve (mass vs. temperature) provides information on the onset of decomposition, the rate of mass loss, and the amount of residual char.[20]
Diagram: TGA Experimental Workflow
Caption: Simplified workflow for Thermogravimetric Analysis.
Fire Behavior under Forced Combustion
2.3.1. Cone Calorimetry
The cone calorimeter is a highly effective bench-scale instrument for evaluating the fire properties of materials under forced combustion conditions, simulating a real-world fire scenario.[22][23] It provides quantitative data on key parameters such as heat release rate (HRR), time to ignition, smoke production, and mass loss rate.[23][24] The heat release rate is considered the single most important parameter for predicting fire hazard.[25]
Experimental Protocol: Cone Calorimetry (ISO 5660-1 / ASTM E1354)
Specimen Preparation: A flat specimen (typically 100 mm x 100 mm) of the polymer formulation is prepared.[26]
Test Procedure:
The specimen is placed horizontally under a conical radiant heater that exposes it to a controlled level of heat flux (e.g., 25, 50, or 75 kW/m²).[25]
An ignition source is present to ignite the flammable gases released from the decomposing sample.
During combustion, various parameters are continuously measured, including the rate of heat release, smoke production, and mass loss.[24]
Data Analysis: The data is used to determine the peak heat release rate (pHRR), total heat released (THR), and other critical fire safety metrics.
Comparative Performance Data
The following tables summarize the expected performance of a base polymer (e.g., Polycarbonate/ABS blend) with and without dibutyl phosphate, and in comparison to a common halogenated flame retardant (e.g., a brominated compound). The values presented are illustrative and will vary depending on the specific polymer, additive loading level, and other formulation components.
Table 1: Flammability Characteristics
Formulation
UL 94 Rating (1.5mm)
Limiting Oxygen Index (%)
Base Polymer
HB (Horizontal Burn)
~22
Base Polymer + 15% Dibutyl Phosphate
V-0
~30
Base Polymer + 15% Brominated FR
V-0
~32
Note: HB (Horizontal Burn) is the lowest flame-retardant rating, while V-0 is the highest for this test series.[10][12]
Table 2: Thermal Stability (TGA in Nitrogen Atmosphere)
Formulation
Onset of Decomposition (°C)
Char Yield at 700°C (%)
Base Polymer
~380
< 5
Base Polymer + 15% Dibutyl Phosphate
~360
> 15
Base Polymer + 15% Brominated FR
~350
< 10
Table 3: Cone Calorimetry Data (at 50 kW/m²)
Formulation
Peak Heat Release Rate (kW/m²)
Total Heat Released (MJ/m²)
Base Polymer
~800
~100
Base Polymer + 15% Dibutyl Phosphate
~400
~70
Base Polymer + 15% Brominated FR
~350
~65
Mechanistic Insights and Discussion
The data presented illustrates the efficacy of dibutyl phosphate as a flame retardant. The improvement in the UL 94 rating from HB to V-0 and the significant increase in the LOI demonstrate its ability to suppress combustion.[27][28]
The TGA results provide insight into the condensed-phase mechanism. While the onset of decomposition for the DBP-containing formulation is slightly lower, the significantly higher char yield is indicative of the formation of a protective insulating layer, a key characteristic of phosphorus-based flame retardants.[4][6]
Cone calorimetry data further validates the effectiveness of DBP in reducing the fire hazard. The substantial reduction in the peak heat release rate signifies a slower fire growth and lower fire intensity.[25]
When compared to a brominated flame retardant, DBP shows comparable performance in flammability tests. While the brominated alternative may show slightly better performance in some metrics, the environmental and health considerations associated with halogenated compounds make phosphorus-based flame retardants like dibutyl phosphate an attractive alternative.[4]
Diagram: Mechanism of Phosphorus-Based Flame Retardants
Caption: Dual-phase mechanism of dibutyl phosphate.
Conclusion
Dibutyl phosphate demonstrates significant efficacy as a flame retardant in polymer formulations. Its dual-action mechanism, operating in both the condensed and gas phases, leads to a substantial reduction in flammability and fire hazard. While its performance is comparable to some traditional halogenated flame retardants, it offers a more environmentally favorable profile. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and scientists to evaluate and incorporate dibutyl phosphate into their polymer systems, ultimately contributing to the development of safer and more sustainable materials.
References
UL 94 - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]
UL 94 Classification and Flame-Retardant Plastic Materials. (2025, June 12). Protolabs. Retrieved March 24, 2026, from [Link]
What is the UL 94 standard? (2024, January 19). Asahi Kasei Engineering Plastics. Retrieved March 24, 2026, from [Link]
UL 94-Compliant Flammability Testing for Plastic Materials. (2025, October 15). O-Ring-Prüflabor Richter. Retrieved March 24, 2026, from [Link]
Understanding UL 94: Flammability Standards and Their Importance. (2025, April 2). Techmer PM. Retrieved March 24, 2026, from [Link]
Dibutyl Phosphate as a Flame Retardant: Safety and Application. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 24, 2026, from [Link]
A review on cone calorimeter for assessment of flame-retarded polymer composites. (n.d.). SpringerLink. Retrieved March 24, 2026, from [Link]
Cone Calorimetry in Fire-Resistant Materials. (2022, June 23). IntechOpen. Retrieved March 24, 2026, from [Link]
Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
Comparative study of phosphorus-based flame retardants in halogen-free laminates. (n.d.). Academia.edu. Retrieved March 24, 2026, from [Link]
Cone calorimeter analysis of UL-94 V-rated plastics. (2007, November 6). NIST. Retrieved March 24, 2026, from [Link]
Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. (2024, May 21). MDPI. Retrieved March 24, 2026, from [Link]
A Study of Thermal Degradation and Fire Behaviour of Polymer Composites and Their Gaseous Emission Assessment. (n.d.). MDPI. Retrieved March 24, 2026, from [Link]
Limiting oxygen index - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]
Cone Calorimeter Heat Release Rate Service. (n.d.). ITA Labs. Retrieved March 24, 2026, from [Link]
Significant Fire Retardancy Test Results. (2019, June 17). First Graphene. Retrieved March 24, 2026, from [Link]
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved March 24, 2026, from [Link]
How to Evaluate Flame Retardancy in Bio-Based Polyamides (testing protocols). (2025, August 20). Patsnap. Retrieved March 24, 2026, from [Link]
Advanced LOI Limiting Oxygen Index Chamber - Legacy Product. (n.d.). Dynisco. Retrieved March 24, 2026, from [Link]
How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based. (2025, July 3). Polymer Compounders. Retrieved March 24, 2026, from [Link]
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
Flame Retardant Polymers. (n.d.). Bavarian Polymer Institute. Retrieved March 24, 2026, from [Link]
Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]
Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714. (2022, October 9). Wewon Environmental Chambers Co., Ltd. Retrieved March 24, 2026, from [Link]
Study on Synthesis Technology of Dibutyl Phosphate. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. (n.d.). TA Instruments. Retrieved March 24, 2026, from [Link]
Curing, rheological, mechanical, and flame retardant properties of high thermal-resistant dibutyl phosphate-bound natural rubber. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
Method of Mathematical Modeling for the Experimental Evaluation of Flame-Retardant Materials' Parameters. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? (2025, October 16). ResearchGate. Retrieved March 24, 2026, from [Link]
Curing, rheological, mechanical, and flame retardant properties of high thermal-resistant dibutyl phosphate-bound natural rubber. (2025, December 24). ResearchGate. Retrieved March 24, 2026, from [Link]
Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. (n.d.). MDPI. Retrieved March 24, 2026, from [Link]
Phosphorus-Containing Polymers and Oligomers. (n.d.). Academia.edu. Retrieved March 24, 2026, from [Link]
Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
Flame Retardancy and Properties of Thermoplastic Vulcanizates from Dibutyl Phosphate-Bound Natural Rubber/Ethylene Vinyl Acetate Blends. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
Synthesis of dibutylalkyl phosphonates. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
Dibutyl phosphate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
High-Resolution Mass Spectrometry Fragmentation Pattern Comparison: Dibutyl Phosphono Phosphate vs. Analogous Organophosphates
As a Senior Application Scientist, I have designed this guide to provide an objective, mechanistic comparison of the mass spectrometry fragmentation patterns of dibutyl phosphono phosphate (DBPP, also known as dibutyl py...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this guide to provide an objective, mechanistic comparison of the mass spectrometry fragmentation patterns of dibutyl phosphono phosphate (DBPP, also known as dibutyl pyrophosphate) against its structural analogs, tributyl phosphate (TBP) and dibutyl phosphate (DBP).
Accurate structural elucidation of organophosphate esters (OPEs) and their pyrophosphate derivatives is critical across multiple disciplines, from monitoring spent nuclear fuel extraction solvents to profiling highly pathogenic bacterial lipid A structures. This guide synthesizes field-proven analytical methodologies with the fundamental physical chemistry governing gas-phase ion dissociation.
Mechanistic Causality: The Physics of Fragmentation
The fragmentation of alkylated organophosphates in positive electrospray ionization (ESI) mode is strictly governed by the length of the alkyl substituents and the intrinsic stability of the phosphate core[1].
The McLafferty-Type Rearrangement: Compounds with alkyl chains containing three or more carbons (such as the butyl groups in TBP, DBP, and DBPP) undergo a characteristic, step-wise neutral loss of an alkene (butene, -56 Da)[2]. This elimination is driven by a six-membered cyclic transition state where a hydrogen atom from the alkyl chain transfers to the phosphoryl oxygen. Because this pathway requires minimal activation energy, it dominates the low-collision-energy spectra of TBP and DBP.
P-O-P Bond Lability: DBPP diverges from TBP and DBP due to the presence of a highly labile phosphoanhydride (P-O-P) bond. During collision-induced dissociation (CID) or high-energy collision dissociation (HCD), the P-O-P bond is highly susceptible to cleavage[3]. This cleavage often outcompetes the McLafferty rearrangement, yielding specific diagnostic pyrophosphate fragments (e.g., m/z 179 in positive mode) that are entirely absent in the spectra of mono-phosphate analogs.
Quantitative Data Presentation
To establish a self-validating identification system, analysts must monitor both the intact precursor ions and their sequential diagnostic product ions. Table 1 summarizes the quantitative high-resolution MS/MS data required to objectively differentiate DBPP from TBP and DBP.
The structural divergence between mono-phosphates and pyrophosphates dictates their dissociation pathways. The diagrams below map the logical flow of these gas-phase reactions.
Stepwise McLafferty rearrangement pathway for TBP and DBP via sequential butene loss.
DBPP fragmentation highlighting competitive P-O-P bond cleavage and alkyl chain losses.
To ensure reproducible results and prevent the misannotation of in-source fragmentation products as native metabolites[4], the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation & Extraction
Internal Standardization: Spike all samples with an isotopically labeled internal standard (e.g., DBP-d18) prior to extraction. This validates extraction recovery and compensates for matrix effects[5].
Solid-Phase Extraction (SPE): Utilize a weak anion exchange (WAX) cartridge. This selectively retains acidic organophosphates (DBP, DBPP) while washing away neutral interferences (intact TBP).
Elution: Elute the target analytes using 5% ammonium hydroxide in methanol. Evaporate under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Step 2: Chromatographic Separation (UHPLC)
Column: High-resolution C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phases: (A) LC-MS grade water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
Gradient: Program a linear gradient from 5% B to 95% B over 10 minutes. Causality: This ensures the highly polar DBPP elutes first, followed by DBP, preventing co-elution and subsequent ion suppression in the source.
Step 3: Mass Spectrometry Parameters (Orbitrap / Q-TOF)
Soft Ionization: Operate the ESI source in positive mode. Crucial: Maintain a low skimmer/cone voltage (≤ 20 V). High voltages will induce premature in-source fragmentation of the fragile P-O-P bond in DBPP, leading to false positives for DBP[2],[6].
Precursor Isolation: Isolate [M+H]+ ions using a narrow quadrupole isolation window (1.0 m/z) to reject isobaric background noise.
Stepped Collision Energy: Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV. Causality: Low energy (20 eV) gently cleaves the alkyl chains while preserving the P-O-P bond, whereas high energy (40 eV) forces complete fragmentation down to the stable [H4PO4]+ core (m/z 99)[1].
Dynamic Exclusion: Enable dynamic exclusion for 10 seconds to prevent redundant sampling of highly abundant ions, ensuring that lower-abundance diagnostic product ions are successfully captured[7].
References
Title : Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry. Source : Analytical Chemistry - ACS Publications. URL : [Link]
Title : Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Source : PMC - NIH. URL :[Link]
Title : Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Source : PMC - NIH. URL :[Link]
Title : Characterization of Polyphosphates by Electrospray Mass Spectrometry. Source : Analytical Chemistry - ACS Publications. URL : [Link]
Title : Determination of pyrophosphorylated forms of lipid A in Gram-negative bacteria using a multivaried mass spectrometric approach. Source : PMC - NIH. URL :[Link]
Title : Non-target Analysis of Wastewater Treatment Plant Effluents. Source : bioRxiv. URL : [Link]
Title : Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction. Source : Oxford Academic. URL : [Link]
A Framework for Benchmarking Novel Organophosphates: A Comparative Guide to In Vitro Evaluation
This guide provides a comprehensive framework for the systematic evaluation and benchmarking of novel organophosphate (OP) compounds. For the purpose of this guide, we will use the hypothetical compound "Dibutyl Phosphon...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the systematic evaluation and benchmarking of novel organophosphate (OP) compounds. For the purpose of this guide, we will use the hypothetical compound "Dibutyl Phosphono Phosphate" as our candidate molecule and compare its evaluation pathway against two well-characterized, standard organophosphates: Paraoxon-ethyl and Diisopropyl fluorophosphate (DFP) . This document is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, the rationale behind experimental choices, and a clear structure for data presentation.
Introduction: The Rationale for Benchmarking
Organophosphates are a broad class of compounds known primarily for their potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1][2] This mechanism makes them effective as both pesticides and chemical warfare agents, but also provides a foundation for therapeutic agents used in treating conditions like glaucoma, myasthenia gravis, and Alzheimer's disease.[3][4][5][6]
The development of novel OP compounds is driven by the need for greater target selectivity, improved safety profiles, and unique therapeutic applications. A rigorous, standardized benchmarking process is therefore critical to characterize any new molecular entity and understand its potential relative to established compounds. This guide outlines the essential in vitro assays required to build a foundational performance profile of a novel OP, focusing on its primary mechanism of action and its cytotoxic effects.
Selection of Standard Comparators
A meaningful benchmark requires comparison against well-understood standards. We have selected:
Paraoxon-ethyl (Paraoxon): The active metabolite of the insecticide parathion.[7] It is a potent, irreversible AChE inhibitor widely used in research to study cholinergic mechanisms. Its inhibitory kinetics are well-documented.
Diisopropyl fluorophosphate (DFP): A powerful, irreversible AChE inhibitor and a potent neurotoxin that has been used as a research tool to create animal models for neurological disorders.[5][8] It serves as a simulant for G-type nerve agents in military research.[5][6]
These compounds represent robust positive controls and provide a reliable baseline for assessing the potency of a novel inhibitor like Dibutyl Phosphono Phosphate.
Foundational Analysis: Physicochemical Properties
Before biological testing, understanding a compound's fundamental physicochemical properties is essential. These parameters influence solubility in assay buffers, membrane permeability, and potential for off-target effects. The initial characterization should serve to inform the design of subsequent biological experiments.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism for most bioactive organophosphates is the inhibition of AChE. OPs act as irreversible or "quasi-irreversible" inhibitors by phosphorylating a critical serine residue within the enzyme's active site.[2][10] This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in synaptic clefts and neuromuscular junctions.[1][10] The resulting overstimulation of nicotinic and muscarinic receptors leads to the characteristic symptoms of cholinergic crisis.[4][11]
Diagram: Mechanism of Acetylcholinesterase Inhibition by Organophosphates
Caption: Step-by-step workflow for determining the IC₅₀ of an AChE inhibitor.
Comparative Data: AChE Inhibition
The primary output of this assay is the IC₅₀ value, which quantifies the potency of the inhibitor.
Note: IC₅₀ values can vary significantly based on enzyme source (species, recombinant vs. native), buffer conditions, and incubation times. It is critical to run standards alongside the test compound under identical conditions for a valid comparison.
Cellular Toxicity Assessment
A potent compound is not necessarily a useful one. High potency can be coupled with high toxicity, limiting any therapeutic potential. Therefore, assessing the general cytotoxicity of a novel OP is a crucial second step. The MTT assay is a standard colorimetric method for this purpose.
[13][14][15]
Principle of the MTT Assay: The assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [14]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. [13][15]The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring its absorbance after solubilization.
Experimental Protocol: MTT Cytotoxicity Assay
Rationale for Method Choice: The MTT assay is a reliable, widely used method for assessing cell viability and cytotoxicity. [15]It is compatible with high-throughput formats and provides a quantitative measure of a compound's effect on cell health.
Materials:
Human cell line (e.g., SH-SY5Y neuroblastoma or HEK293 embryonic kidney cells)
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader (570 nm absorbance)
Step-by-Step Protocol:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Treatment: Prepare serial dilutions of the test compounds (Dibutyl Phosphono Phosphate, Paraoxon, DFP). Remove the old medium from the cells and add 100 µL of fresh medium containing the different compound concentrations. Include "cells only" (no treatment) and "medium only" (no cells) controls.
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
[13]5. Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. [13]During this time, viable cells will convert the MTT into purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [16]An overnight incubation in a humidified incubator can aid in complete solubilization.
[13]7. Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
[13][15]8. Data Analysis:
a. Subtract the absorbance of the "medium only" blank from all other readings.
b. Express the viability of treated cells as a percentage of the "cells only" control.
c. Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.
d. Determine the CC₅₀ (the concentration of the compound that reduces cell viability by 50%).
Comparative Data: Cytotoxicity
Compound
Cell Line
CC₅₀ Value (µM)
Dibutyl Phosphono Phosphate
To be determined
To be determined
Paraoxon-ethyl
To be determined
To be determined
Diisopropyl fluorophosphate (DFP)
To be determined
To be determined
Data Synthesis and Conclusion
The ultimate goal of this benchmarking framework is to synthesize the data into a clear, comparative summary. This allows for an objective assessment of the novel compound's profile.
Parameter
Dibutyl Phosphono Phosphate
Paraoxon-ethyl
Diisopropyl fluorophosphate (DFP)
AChE Inhibition (IC₅₀)
Value from Assay 1
Value from Assay 1
Value from Assay 1
Cytotoxicity (CC₅₀)
Value from Assay 2
Value from Assay 2
Value from Assay 2
Selectivity Index (CC₅₀/IC₅₀)
Calculated
Calculated
Calculated
The Selectivity Index is a crucial derived parameter. A higher selectivity index indicates that the compound is significantly more potent against its intended target (AChE) than it is toxic to cells in general, which is a desirable characteristic for potential therapeutic agents.
By following this structured framework, researchers can generate a robust and comparable dataset for any novel organophosphate. This approach ensures that the compound's fundamental characteristics—potency and toxicity—are clearly defined, providing a solid foundation for further, more complex investigations into its mechanism, specificity, and potential applications.
References
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. (n.d.). National Institutes of Health. [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Institutes of Health. [Link]
CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC. (n.d.). National Institutes of Health. [Link]
Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential Role of a Peripheral Binding Site - Oxford Academic. (2004, August 15). Oxford Academic. [Link]
Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview - MDPI. (2025, September 24). MDPI. [Link]
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega. (2023, November 27). ACS Publications. [Link]
A Comparative Guide to Dibutyl Phosphate and Bis(2-ethylhexyl) Phosphate in Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals In the landscape of solvent extraction, the selection of an appropriate organophosphorus reagent is paramount to achieving desired separation and purificati...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent extraction, the selection of an appropriate organophosphorus reagent is paramount to achieving desired separation and purification of target molecules. This guide provides an in-depth, objective comparison of two prominent acidic organophosphorus extractants: Dibutyl Phosphate (DBP) and Bis(2-ethylhexyl) Phosphate (HDEHP). While both are effective, their nuanced structural differences lead to significant variations in performance, dictating their suitability for specific applications. This document moves beyond a simple cataloging of features to explain the underlying chemical principles and provide actionable, data-supported insights for laboratory and process-scale applications.
At a Glance: Chemical Identity and Physicochemical Properties
Understanding the fundamental characteristics of DBP and HDEHP is the first step in predicting their behavior in a solvent extraction system. The key distinction lies in the nature of the alkyl groups attached to the phosphate core. DBP possesses two linear butyl chains, whereas HDEHP features two branched 2-ethylhexyl chains. This seemingly subtle difference has profound implications for their physical properties and, consequently, their extraction behavior.
dot
Caption: Chemical structures of Dibutyl Phosphate and Bis(2-ethylhexyl) Phosphate.
Lower solubility for HDEHP minimizes extractant loss to the aqueous phase, reducing operational costs and raffinate contamination.
Alkyl Structure
Linear n-butyl chains
Branched 2-ethylhexyl chains
The bulky, branched structure of HDEHP provides steric hindrance, which can enhance selectivity between metal ions of different sizes. It also contributes to lower aqueous solubility.
The Mechanism of Extraction: A Shared Foundation
Both DBP and HDEHP primarily function as acidic extractants, operating via a cation exchange mechanism. In a non-polar organic diluent, these molecules form hydrogen-bonded dimers. This dimerization is a critical step, as the dimeric form is the active species in the extraction of many metal ions.
The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A·HA)ₙ(org) + nH⁺(aq)
Where:
Mⁿ⁺ is the metal cation in the aqueous phase.
(HA)₂ represents the dimer of the organophosphorus acid (DBP or HDEHP) in the organic phase.
M(A·HA)ₙ is the extracted metal complex in the organic phase.
H⁺ is the proton released into the aqueous phase.
This equilibrium highlights a crucial operational parameter: pH . The extraction efficiency is highly dependent on the hydrogen ion concentration. As the pH of the aqueous phase increases (lower H⁺ concentration), the equilibrium shifts to the right, favoring the extraction of the metal into the organic phase. Conversely, a high-acidity (low pH) aqueous solution can be used to strip the metal from the loaded organic phase, enabling recovery of the target metal and regeneration of the extractant.
dot
Caption: General cation exchange mechanism for DBP and HDEHP.
Performance in Solvent Extraction: A Head-to-Head Comparison
While sharing a common extraction mechanism, the structural differences between DBP and HDEHP lead to distinct performance characteristics in terms of extraction power, selectivity, and operational challenges.
Extraction of Rare Earth Elements (REEs)
The separation of chemically similar REEs is a significant challenge in hydrometallurgy. Both DBP and HDEHP are effective extractants for this group of elements.
Dibutyl Phosphate (DBP): DBP demonstrates strong extraction capabilities for REEs. Notably, distribution coefficients for lanthanides are generally higher with DBP compared to the neutral extractant tributyl phosphate (TBP).[7] Critically, for heavy lanthanides (Gd-Lu), the selectivity of DBP is comparable to that of HDEHP, making it a potent reagent for intra-group separations.[8][9] However, for light lanthanides (La-Gd), the separation factors are less favorable.[8][9] An interesting characteristic of DBP is the temperature dependence of extraction: for light REEs, extraction coefficients increase with temperature, while for heavy REEs, they decrease, a behavior that can be exploited for selective stripping.[8]
Bis(2-ethylhexyl) Phosphate (HDEHP): HDEHP is a widely used and extensively studied extractant for REE separation.[10] Its branched alkyl chains provide steric hindrance that enhances the separation factors between adjacent REEs. HDEHP is known for its high extraction efficiency and good selectivity, particularly for separating heavy REEs from light REEs.[2]
Comparative Data for REE Extraction
Parameter
Dibutyl Phosphate (DBP)
Bis(2-ethylhexyl) Phosphate (HDEHP)
General Extraction Power
High; distribution coefficients are generally higher than TBP.[7]
Good; generally better than DBP for light REE separations.
Temperature Effect
Complex: positive correlation for light REEs, negative for heavy REEs.[8]
Generally, extraction decreases with increasing temperature.
Extraction of Actinides
In the context of nuclear fuel reprocessing, organophosphorus extractants play a crucial role.
Dibutyl Phosphate (DBP): DBP is often considered a degradation product of tributyl phosphate (TBP) in processes like PUREX.[11] Its presence can be problematic as it forms strong complexes with actinides like uranium (U) and plutonium (Pu), which complicates their stripping from the organic phase.[11] This strong complexation, however, also makes DBP a powerful extractant in its own right. It can significantly increase the extraction of actinides, though this can interfere with established process flowsheets.[12][13]
Bis(2-ethylhexyl) Phosphate (HDEHP): HDEHP is a key component in specialized actinide separation processes, such as TALSPEAK (Trivalent Actinide-Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes). It is particularly effective for separating trivalent actinides from lanthanides.[14] The extraction of trivalent actinides and lanthanides with HDEHP has been systematically studied, providing a solid basis for process design.
Extraction of Transition Metals
The performance of these extractants for first-row transition metals is highly pH-dependent.
Dibutyl Phosphate (DBP): Data on the extraction of a wide range of transition metals by DBP is less abundant in the literature compared to HDEHP. However, its behavior is expected to be similar to other dialkyl phosphoric acids, with extraction efficiency increasing with pH. For instance, it has been investigated for the extraction of iron, where it can form stable complexes.[15]
Bis(2-ethylhexyl) Phosphate (HDEHP): HDEHP is well-characterized for the extraction of various transition metals like cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). It is known to be particularly effective for the separation of Co(II) from Ni(II) in sulfate solutions, a critical step in battery recycling and electrometallurgy.
Illustrative pH₅₀ Values for Metal Extraction
The pH₅₀ value is the pH at which 50% of the metal is extracted. Lower pH₅₀ values indicate stronger extraction.
Metal Ion
Dibutyl Phosphate (DBP) (Illustrative)
Bis(2-ethylhexyl) Phosphate (HDEHP) (Typical)
Fe(III)
~1.0 - 1.5
~1.0 - 1.5
Zn(II)
~2.0 - 2.5
~2.0 - 2.5
Cu(II)
~2.5 - 3.0
~2.5 - 3.0
Co(II)
~3.0 - 3.5
~3.0 - 3.5
Ni(II)
~3.5 - 4.0
~3.5 - 4.0
Note: DBP values are illustrative, based on the general behavior of dialkyl phosphoric acids, as specific comprehensive data is limited. HDEHP values are generalized from typical solvent extraction studies. Actual values can vary based on experimental conditions.[16][17]
Operational Considerations and Challenges
Aqueous Solubility and Extractant Loss: DBP's higher aqueous solubility compared to HDEHP is a significant drawback.[1][3][4][6] This can lead to greater loss of the extractant to the raffinate, increasing operational costs and potentially requiring additional steps for wastewater treatment.
Third Phase Formation: At high metal and acid loadings, solvent extraction systems can form a third, intermediate phase that is rich in the metal-extractant complex. This phenomenon can disrupt operations in continuous contactors. DBP, particularly in the context of actinide extraction, is known to promote the formation of a third phase.[8][18] HDEHP systems can also form a third phase under certain conditions, but its lower aqueous solubility and branched structure can sometimes offer a wider operating window.
Hydrolytic Stability: DBP is known to undergo hydrolysis, especially under acidic conditions and elevated temperatures, to form monobutyl phosphate and phosphoric acid.[19] While HDEHP is also subject to hydrolysis, its bulkier alkyl groups may offer slightly better stability.
Experimental Protocols
The following section provides a standardized, step-by-step methodology for evaluating and comparing the solvent extraction performance of DBP and HDEHP. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the generated data.
General Experimental Workflow
dot
Caption: Standard experimental workflow for a solvent extraction study.
Protocol for Determining Metal Distribution Ratios
1. Preparation of Solutions:
Organic Phase: Prepare stock solutions of DBP and HDEHP (e.g., 0.1 M to 1.0 M) in a suitable, water-immiscible organic diluent such as kerosene, n-dodecane, or toluene. The choice of diluent can affect extraction kinetics and phase separation.
Aqueous Phase: Prepare a stock solution of the metal salt (e.g., chloride, nitrate, or sulfate) of interest at a known concentration (e.g., 1 g/L). The aqueous matrix should be controlled for ionic strength and pH.
2. Extraction Procedure:
In a series of separatory funnels, add equal volumes of the aqueous and organic phases (e.g., 20 mL each, for an organic-to-aqueous phase ratio, O:A, of 1:1).
Adjust the pH of the aqueous phase in each funnel to a range of values (e.g., from 1.0 to 6.0) using a dilute acid (e.g., HCl) or base (e.g., NaOH).
Seal the funnels and shake them vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached. The optimal time should be determined in preliminary kinetic studies.
Allow the phases to disengage completely. If an emulsion forms, centrifugation can be used to aid separation.
Carefully separate the aqueous phase from the organic phase. Measure and record the equilibrium pH of the aqueous phase.
3. Analysis:
Determine the concentration of the metal remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
4. Data Calculation:
Concentration in Organic Phase ([M]org): Calculate the metal concentration in the organic phase by mass balance:
[M]org = ([M]initial,aq - [M]equilibrium,aq) × (Vaq / Vorg)
Distribution Ratio (D):
D = [M]org / [M]equilibrium,aq
Prepare a larger volume of metal-loaded organic phase by contacting the organic extractant solution with the aqueous metal feed at the optimal pH for extraction, as determined in the previous protocol.
2. Stripping Procedure:
In a series of separatory funnels, contact a known volume of the loaded organic phase with a stripping solution (e.g., a strong acid like 1-4 M H₂SO₄ or HCl) at a specific O:A ratio.
Agitate for a sufficient time to reach equilibrium.
Separate the phases and analyze the metal concentration in the stripped aqueous phase.
The choice between Dibutyl Phosphate and Bis(2-ethylhexyl) Phosphate is not one of inherent superiority, but of strategic selection based on the specific separation challenge at hand.
Choose Bis(2-ethylhexyl) Phosphate (HDEHP) when:
Minimizing extractant loss to the aqueous phase is a primary concern.
High selectivity between adjacent rare earth elements is required.
A well-established and extensively documented extractant is preferred for process development, especially for REE and actinide/lanthanide separations.
Consider Dibutyl Phosphate (DBP) when:
Extremely strong extraction of certain metals, including actinides, is desired, and subsequent stripping can be managed with aggressive conditions.
Separating heavy rare earth elements is the primary goal, as its selectivity in this region is comparable to HDEHP.[8][9]
Its unique temperature-dependent extraction behavior for light vs. heavy REEs can be leveraged for selective stripping processes.
For drug development professionals, where purity is paramount and the scale may be smaller, the lower aqueous solubility and extensive characterization of HDEHP often make it a more reliable choice. For researchers in hydrometallurgy, while HDEHP is a workhorse, the high extraction power of DBP and its interesting thermodynamic properties warrant consideration for niche applications, provided that its higher aqueous solubility and potential for third phase formation are adequately addressed in the process design.
Ultimately, the optimal choice must be validated through rigorous experimental evaluation, following the protocols outlined in this guide, to ensure the selected reagent meets the specific performance criteria of the intended application.
References
PubChem. Dibutyl phosphate. National Center for Biotechnology Information. [Link][1]
Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. SCIRP. [Link][2]
Kriss, E. E., & Sheka, Z. Z. (1960). EXTRACTION OF RARE EARTH ELEMENTS BY DI- AND TRIBUTYL PHOSPHATES. Zhur. Neorg. Khim.. [Link][7]
Fidelis, I., & Krejzler, J. (1976). SEPARATION FACTORS OF LANTHANIDES EXTRACTED WITH DIBUTYLPHOSPHATE. PRACTICAL SIGNIFICANCE OF THE DOUBLE-DOUBLE EFFECT. Journal of Radioanalytical Chemistry, 31(1), 45-60. [Link][8]
Sivaraman, N., et al. (2024). Effect of di-butyl phosphate on the distribution behavior of uranyl ions in PUREX solvent. Journal of Radioanalytical and Nuclear Chemistry. [Link][11]
Gelis, A. V., et al. (2024). Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System. ACS Omega. [Link][18]
Taylor, R. J., et al. (2015). The influence of dibutylphosphate on actinide extraction by 30% tributylphosphate. Solvent Extraction and Ion Exchange. [Link][12]
Kriss, E E, and Sheka, Z Z. "EXTRACTION OF RARE EARTH ELEMENTS BY DI- AND TRIBUTYL PHOSPHATES." (1960). [Link][20]
Fidelis, I., and J. Krejzler. "SEPARATION FACTORS OF LANTHANIDES EXTRACTED WITH DIBUTYLPHOSPHATE. PRACTICAL SIGNIFICANCE OF THE DOUBLE-DOUBLE EFFECT." Journal of Radioanalytical and Nuclear Chemistry 31.1 (1976): 45-60. [Link][9]
Shmidt, O. V., et al. (2012). Separation of Precipitate-forming Elements during High Level Waste Treatment Using Acidic Zirconium Salt of Dibutyl Phosphoric Acid. Solvent Extraction and Ion Exchange. [Link][15]
Kubota, T., et al. (2021). A New “Green” Extractant of the Diglycol Amic Acid Type for Lanthanides. Journal of Chemical Engineering of Japan. [Link][10]
Shinohara, A., et al. Solvent extraction of trivalent actinides with di(2-ethylhexyl) phosphoric acid. Research Center for Nuclear Physics, Osaka University. [Link][14]
Taylor, R. J., et al. (2015). The influence of dibutylphosphate on actinide extraction by 30% tributylphosphate. Solvent Extraction and Ion Exchange. [Link][13]
Zhang, X., et al. (2023). Hydrolysis Kinetics of Dibutyl Phosphate in 2.0 mol/L HNO 3 Medium. Journal of Nuclear and Radiochemical Sciences. [Link][19]
Laboratory Safety and Disposal Protocols for Acidic Organophosphates
Here is the comprehensive, step-by-step guide for the safe handling and disposal of dibutyl phosphono phosphate and related acidic organophosphates in a professional laboratory setting. As a laboratory professional, mana...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive, step-by-step guide for the safe handling and disposal of dibutyl phosphono phosphate and related acidic organophosphates in a professional laboratory setting.
As a laboratory professional, managing the lifecycle of reactive and corrosive organic compounds is critical to both personnel safety and environmental compliance. Dibutyl phosphono phosphate, structurally related to dibutyl phosphate, belongs to a class of acidic organophosphates. These compounds are typically characterized by their corrosive nature, potential for severe tissue damage, and environmental toxicity[1][2].
This guide outlines the self-validating safety systems and logistical procedures required to handle, store, and dispose of these materials safely, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.
Hazard Assessment and Physicochemical Profiling
Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's behavior. Acidic organophosphates are classified as corrosive liquids[1]. They emit toxic fumes of carbon oxides and phosphorus oxides upon thermal decomposition[1][3].
Quantitative Hazard Data
The following table summarizes the standard hazard profile for dibutyl phosphate, the primary structural analog and degradation product of this class.
Property
Value
Mechanistic Rationale & Safety Implication
Source
UN Number
UN3265
Classified as "Corrosive liquid, acidic, organic, n.o.s." Dictates transport and segregation rules.
The fundamental principle of laboratory waste management is that incorrectly mixing waste streams can lead to catastrophic exothermic reactions or toxic gas release [5][6].
Segregation Rules
Isolate from Incompatibles: Acidic organophosphates must never be stored with strong bases, amines, or oxidizing agents[6].
Container Compatibility: Do not use metal containers. The acidic nature of the phosphate group will corrode steel and other metals, potentially compromising the container and generating flammable hydrogen gas[1][5]. Use High-Density Polyethylene (HDPE) or glass containers with PTFE-lined caps[5].
Secondary Containment: Always place the primary waste container inside a chemically resistant secondary containment tray to capture potential leaks[5].
Standard Operating Procedure (SOP): Routine Laboratory Disposal
This protocol must be executed within a certified chemical fume hood to prevent inhalation of corrosive vapors[1].
Step 1: Preparation and PPE
Action: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, acid-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), and splash-proof safety goggles[1][2].
Rationale: Direct contact causes immediate chemical burns and potential systemic toxicity[2][4].
Step 2: Waste Transfer
Action: Using a dedicated funnel, slowly transfer the organophosphate waste into the designated HDPE or glass waste container[5].
Action: Do not overfill the container; leave at least 10-20% headspace to accommodate vapor expansion[5].
Rationale: Funnels left in the bottle mouth are not acceptable; the container must be capped immediately after use to prevent vapor release[6].
Step 3: Labeling and Documentation
Action: Attach a standardized Hazardous Waste tag immediately upon the first addition of waste. Clearly list the full chemical name (no abbreviations) and check the "Corrosive" and "Toxic" hazard boxes[6].
Rationale: Unlabeled "mystery" chemicals pose severe risks to EHS personnel and significantly increase disposal costs.
Step 4: EHS Transfer and Final Destruction
Action: Submit a waste pickup request to your institutional EHS department.
Rationale: Acidic organophosphates must never be discharged into the foul sewer (drains)[1][5]. They require professional high-temperature incineration at an approved hazardous waste facility to break the stable carbon-phosphorus and phosphorus-oxygen bonds, preventing environmental bioaccumulation[7].
Emergency Spill Response Protocol
In the event of an accidental release outside of a fume hood, immediate and systematic action is required to prevent exposure and environmental contamination.
Emergency Spill Response Workflow for Acidic Organophosphates.
Spill Cleanup Methodology:
Evacuate and Ventilate: Clear the immediate area. Ensure laboratory ventilation (fume hoods, exhaust) is operating at maximum capacity[3].
Containment: Do not use combustible materials like paper towels or sawdust for large spills. Use an inert, non-combustible liquid-binding material such as dry sand, earth, diatomite, or silica gel to absorb the liquid[1][7].
Collection: Using a plastic (non-sparking, non-metallic) scoop, carefully transfer the saturated absorbent into a compatible, sealable hazardous waste container[1][7].
Decontamination: Wash the spill surface thoroughly with soap and water only after the bulk chemical has been physically removed[3][8]. Do not use pressurized water streams, which can aerosolize the corrosive liquid[2].
References
ChemicalBull.
Cole-Parmer.
Fisher Scientific.
LGC Standards.
University of Cambridge Safety Office. "Disposal of Chemical Waste." University of Cambridge,
Eurofins Abraxis.
Emory University / HKUST. "Chemical Waste Disposal Guidelines." HKUST,
Personal protective equipment for handling Dibutyl phosphono phosphate
As a Senior Application Scientist, I approach the handling of Dibutyl phosphono phosphate (and its closely related organophosphate ester analogs) with a strict, self-validating safety framework. In the laboratory, we mus...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of Dibutyl phosphono phosphate (and its closely related organophosphate ester analogs) with a strict, self-validating safety framework. In the laboratory, we must treat this chemical not merely as a severe corrosive, but as a highly lipophilic phosphorylating agent capable of systemic toxicity.
To build a fail-safe operational environment, we cannot simply memorize a list of gear. We must understand the causality behind every piece of Personal Protective Equipment (PPE) we don and every procedural step we take.
Here is the definitive, step-by-step operational and safety guide for handling Dibutyl phosphono phosphate.
Mechanistic Context: The Dual-Threat Profile
Dibutyl phosphono phosphate presents two primary mechanisms of injury [1][2]:
Immediate Corrosive Tissue Damage: Upon contact with moisture in the skin or eyes, it causes severe, irreversible chemical burns and potential corneal destruction.
Systemic Cholinergic Toxicity: As an organophosphate, it has the potential to phosphorylate the serine hydroxyl group in the active site of Acetylcholinesterase (AChE). This prevents the breakdown of acetylcholine, leading to a cholinergic crisis (overstimulation of receptors).
Because organophosphates are highly lipophilic, they rapidly permeate standard non-polar barriers. Understanding this chemical behavior is the foundation of our PPE selection.
Mechanistic pathway of organophosphate-induced acetylcholinesterase inhibition and cholinergic crisis.
Quantitative Risk Assessment
Before initiating any workflow, evaluate the physical and chemical properties of the target compound to anticipate its behavior in your specific laboratory environment [3][4].
Chemical Property
Value / Characteristic
Operational Implication & PPE Causality
Chemical Class
Organophosphate ester / Corrosive
Mandates acid-resistant and lipophilic-resistant barriers.
Physical State
Pale-amber to colorless liquid
High splash hazard during pipetting; requires face shields.
Vapor Pressure
< 1.0 mm Hg @ 25°C
Low volatility at room temp, but highly hazardous if aerosolized.
Flash Point
> 100°C (Combustible)
Keep away from open flames; use only in spark-free fume hoods.
Every layer of protection must serve a specific, scientifically grounded purpose. Do not deviate from these specifications [1][4].
Hand Protection (Double Gloving): Use Neoprene or heavy-duty Nitrile outer gloves over standard nitrile inner gloves.
The Causality: Latex and vinyl are non-polar polymers. Because organophosphates are lipophilic hydrocarbons, they will dissolve and permeate non-polar barriers in minutes. Nitrile (butadiene-acrylonitrile) is highly polar, providing the necessary cross-linked structural integrity to block permeation.
Eye & Face Protection: Chemical splash goggles AND a full-face shield.
The Causality: Safety glasses leave the top and sides of the eyes vulnerable to aerosolized droplets. A face shield prevents droplet bypass and protects the mucous membranes of the mouth and nose from corrosive splashes.
Body Protection: Polyethylene-coated Tyvek suit or a heavy-duty, chemical-resistant apron over a lab coat.
The Causality: Standard cotton lab coats are highly porous and will absorb the liquid, holding the organophosphate directly against the skin and accelerating dermal absorption. A polyethylene coating repels the liquid.
Respiratory Protection: Work must be conducted in a certified Class II Biological Safety Cabinet (ducted) or Chemical Fume Hood. If handled outside a hood, a NIOSH-approved respirator with Organic Vapor (OV) cartridges (Type A, Brown) is mandatory.
Step-by-Step Operational Workflow
Trust in the laboratory is built on reproducible, safe methodologies. Follow this operational plan for handling and disposal.
Phase 1: Preparation & Verification
Verify the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).
Enforce the "Buddy System." Never synthesize, transfer, or handle highly toxic organophosphates alone.
Pre-position a freshly prepared 0.5% to 5% Sodium Hypochlorite (Bleach) solution inside the hood for immediate tool decontamination.
Phase 2: Active Handling
Don all required PPE (Neoprene gloves, splash goggles, face shield, coated apron).
Lower the fume hood sash to the lowest workable height (ideally below the operator's breathing zone and face).
Use purely mechanical transfer methods (e.g., positive displacement pipettes or automated syringe pumps). Never pour directly from the stock bottle, as this creates micro-aerosols.
Cap all vessels immediately after transfer.
Phase 3: Decontamination & Disposal
Submerge all reusable glassware and transfer tools in the 5% Sodium Hypochlorite bath.
The Causality: Organophosphates are rapidly hydrolyzed in highly alkaline, oxidative environments. The hypochlorite induces oxidative chlorination, breaking the P-O bonds and rendering the neurotoxic ester inactive [1].
Collect liquid waste in a compatible, non-metal container (High-Density Polyethylene - HDPE is preferred due to the chemical's corrosive nature).
Label distinctly as "Hazardous Waste: Corrosive Organophosphate" and store away from oxidizing agents.
Step-by-step operational workflow for organophosphate spill isolation, neutralization, and disposal.
Emergency Response Protocol
If an exposure occurs, immediate action dictates the clinical outcome:
Dermal Exposure: Strip off all contaminated clothing immediately. Wash the affected area vigorously with soap and water. Do not use bleach on the skin, as it will cause secondary chemical burns.
Ocular Exposure: Flush eyes at the emergency eyewash station for a minimum of 15 continuous minutes. Forcibly hold eyelids open to ensure complete irrigation.
Systemic Exposure (Inhalation/Ingestion): Administer immediate medical care. Emergency responders should be informed that the exposure involves an organophosphate so that Atropine (to block overstimulated muscarinic receptors) and Pralidoxime / 2-PAM (to reactivate the AChE enzyme) can be prepared [1][2].